molecular formula C6H4BrN3 B152541 3-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 68618-36-0

3-bromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B152541
CAS No.: 68618-36-0
M. Wt: 198.02 g/mol
InChI Key: ZGHQNXGPKYUHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrazolo[3,4-b]pyridine is a high-value chemical building block extensively employed in medicinal chemistry and drug discovery research. The bromine atom at the C3 position makes this heteroaromatic system an ideal scaffold for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . The 1H-pyrazolo[3,4-b]pyridine core is a privileged structure in drug design due to its close resemblance to purine bases, allowing it to interact effectively with a wide range of biological targets . This specific derivative is instrumental in the synthesis of novel compounds targeting tyrosine kinases, including potent inhibitors of TANK-binding kinase 1 (TBK1) for cancer and immune response research . Furthermore, researchers utilize this intermediate to develop tubulin polymerization inhibitors with potent anti-angiogenic and anti-cancer effects , as well as a diverse array of other antileukemic and antiproliferative agents . Its versatility and proven integration into biologically active molecules make this compound a critical reagent for advancing projects in oncology, immunology, and kinase biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQNXGPKYUHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499128
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68618-36-0
Record name 3-Bromo-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 3-bromo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic building block in medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key physical and chemical properties are summarized in the table below. The presence of both a pyridine and a pyrazole ring, along with a reactive bromine atom, imparts a unique electronic and reactivity profile to the molecule.

PropertyValueSource
Molecular Formula C₆H₄BrN₃--INVALID-LINK--
Molecular Weight 198.02 g/mol --INVALID-LINK--
Appearance Light yellow solid--INVALID-LINK--
Melting Point 170-171 °C--INVALID-LINK--
Boiling Point 296.9±23.0 °C (Predicted)--INVALID-LINK--
Density 2.00±0.1 g/cm³ (Predicted)--INVALID-LINK--
pKa 4.09±0.20 (Predicted)--INVALID-LINK--
Solubility Soluble in common organic solvents like dichloromethane and chloroform.--INVALID-LINK--

Spectroscopic Data

TechniqueData
¹H NMR Resonances expected in the aromatic region (δ 7.0-8.6 ppm) corresponding to the three protons on the pyridine ring. The NH proton of the pyrazole ring would likely appear as a broad singlet at a lower field. For similar pyrazolo[3,4-b]pyridine derivatives, three resonances in the δ 7.13-8.55 ppm region are observed, corresponding to the 4-H, 5-H, and 6-H protons.[1]
¹³C NMR Expected signals for the six carbon atoms of the bicyclic system. The carbon bearing the bromine atom would be influenced by its electronegativity. For related derivatives, the carbon atoms of the pyridine and pyrazole rings show distinct chemical shifts that can be used to differentiate between isomers.[1]
IR (KBr) Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=N and C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z 197 and 199 with a characteristic isotopic pattern for a bromine-containing compound. Fragmentation patterns would likely involve the loss of Br, HCN, and other small molecules. Mass spectra of similar pyrazolo[3,4-b]pyridine derivatives show fragmentation initiated by the elimination of CO, followed by halogen or halogen acid loss, and successive loss of HCN.[2][3]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the bromine substituent at the 3-position of the pyrazole ring, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the synthesis of a diverse range of functionalized pyrazolo[3,4-b]pyridine derivatives for drug discovery and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This versatility has established this compound as a valuable building block.

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route to the pyrazolo[3,4-b]pyridine core involves the cyclization of a substituted pyridine with a hydrazine. For the bromo-substituted target molecule, the synthesis can be adapted from procedures for related compounds.

Reaction Scheme:

Detailed Protocol (Illustrative):

  • Step 1: Synthesis of 3-amino-1H-pyrazolo[3,4-b]pyridine.

    • In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine in a suitable solvent such as ethanol.

    • Add hydrazine hydrate in excess (e.g., 3-5 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

  • Step 2: Sandmeyer Reaction to introduce Bromine.

    • Suspend the 3-amino-1H-pyrazolo[3,4-b]pyridine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C) in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period to ensure complete diazotization.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) should be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Suzuki-Miyaura Coupling

This reaction is used to form a C-C bond between the pyrazolo[3,4-b]pyridine core and an aryl or heteroaryl group.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 - 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is employed to form a C-N bond, introducing a primary or secondary amine at the 3-position.

Detailed Protocol:

  • To an oven-dried reaction tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos or SPhos, 2-5 mol%).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.5 eq).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the desired amine (1.2-1.5 eq) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography.

Sonogashira Coupling

This reaction is utilized to form a C-C triple bond, coupling a terminal alkyne to the pyrazolo[3,4-b]pyridine core.

Detailed Protocol:

  • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Applications in Drug Discovery and Signaling Pathways

The 1H-pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in the design of kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of various kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.

For instance, pyrazolo[3,4-b]pyridine derivatives have been designed as inhibitors of Tropomyosin receptor kinases (TRKs). The activation of TRKs can trigger downstream signaling pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are often dysregulated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor Ras Ras TRK->Ras PLCg PLC-γ TRK->PLCg PI3K PI3K TRK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Transcription Gene Transcription (Proliferation, Survival) Erk->Transcription IP3_DAG IP₃ / DAG PLCg->IP3_DAG Akt Akt PI3K->Akt Akt->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->TRK Inhibition

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridine derivatives.

The ability to readily functionalize the 3-position of the pyrazolo[3,4-b]pyridine core via the bromo-intermediate allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for specific kinase targets.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its predictable reactivity in palladium-catalyzed cross-coupling reactions, coupled with the biological significance of the pyrazolo[3,4-b]pyridine scaffold, ensures its continued importance in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective utilization.

References

Spectroscopic and Structural Elucidation of 3-bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-bromo-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the known data of the parent compound, 1H-pyrazolo[3,4-b]pyridine, and related substituted analogs. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated derivative of the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[1] The presence of the bromine atom at the 3-position significantly influences the electronic properties and reactivity of the molecule, making it a key intermediate for further chemical modifications.

PropertyValueReference
CAS Number 68618-36-0
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
Appearance Solid (predicted)[2]

Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for this compound and its parent compound. These predictions are derived from the analysis of published data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.10 - 8.20ddJ = 4.5, 1.5
H57.20 - 7.30ddJ = 8.0, 4.5
H68.50 - 8.60ddJ = 8.0, 1.5
NH12.0 - 13.0br s-

Predictions are based on data from related pyrazolo[3,4-b]pyridine derivatives.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3~125
C3a~150
C4~130
C5~120
C6~152
C7a~145

Predictions are based on data from related pyrazolo[3,4-b]pyridine derivatives.[5]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3100 - 3300
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch1620 - 1650
C=C Stretch (Aromatic)1450 - 1600
C-Br Stretch500 - 600
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺197/199Molecular ion peak with isotopic pattern for Bromine
[M-Br]⁺118Loss of Bromine radical
[M-HBr]⁺117Loss of Hydrogen Bromide
[M-HCN]⁺170/172Loss of Hydrogen Cyanide

Fragmentation patterns are predicted based on studies of similar pyrazolo[3,4-b]pyridine systems.[6][7]

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in the positive ion mode.

    • Optimize the ion source and mass analyzer parameters to achieve good resolution and sensitivity.

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials Starting Materials Reaction Chemical Reaction Starting_Materials->Reaction Reagents, Catalyst Workup_Purification Work-up & Purification Reaction->Workup_Purification NMR NMR Spectroscopy (¹H, ¹³C) Workup_Purification->NMR IR IR Spectroscopy Workup_Purification->IR MS Mass Spectrometry Workup_Purification->MS Final_Compound 3-bromo-1H-pyrazolo [3,4-b]pyridine Workup_Purification->Final_Compound

Caption: Synthetic and characterization workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample Pure Compound 1H_NMR ¹H NMR Sample->1H_NMR 13C_NMR ¹³C NMR Sample->13C_NMR IR_Spec IR Spectrum Sample->IR_Spec MS_Spec Mass Spectrum Sample->MS_Spec Structure_Fragment_A Proton Environment 1H_NMR->Structure_Fragment_A Structure_Fragment_B Carbon Skeleton 13C_NMR->Structure_Fragment_B Structure_Elucidation Final Structure Elucidation Structure_Fragment_A->Structure_Elucidation Structure_Fragment_B->Structure_Elucidation Functional_Groups Functional Groups IR_Spec->Functional_Groups Functional_Groups->Structure_Elucidation Molecular_Weight Molecular Weight MS_Spec->Molecular_Weight Fragmentation Fragmentation Pattern MS_Spec->Fragmentation Molecular_Weight->Structure_Elucidation Fragmentation->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis and structural elucidation of the target compound.

References

An In-depth Technical Guide on the Crystal Structure and Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 3-bromo-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. This document details its crystal structure, based on a closely related analogue, provides a representative synthesis protocol, and explores its relevance in targeting crucial signaling pathways in drug development.

Core Concepts: Structural Analysis

The molecule is essentially planar, with the pyridine and pyrazole rings being nearly coplanar. In the crystal lattice, molecules form inversion dimers through N-H···N hydrogen bonds. These dimers are further linked by C-I···N halogen bonds, forming zigzag chains. The crystal packing is also stabilized by π-π stacking interactions.

Crystallographic Data for 3-iodo-1H-pyrazolo[3,4-b]pyridine

The following table summarizes the crystallographic data for 3-iodo-1H-pyrazolo[3,4-b]pyridine, which serves as a representative model for the 3-bromo analogue.

ParameterValue
Chemical FormulaC₆H₄IN₃
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
α (°)90
β (°)101.748 (2)
γ (°)90
Volume (ų)1434.5 (3)
Z8
Temperature (K)150

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, typically involving the construction of the pyrazole ring onto a pre-functionalized pyridine core. Below is a representative experimental protocol based on common synthetic methodologies for this class of compounds.

Synthesis of this compound

Materials:

  • 2-chloro-3-formyl-5-bromopyridine

  • Hydrazine hydrate

  • Ethanol

  • Water

  • Ether

Procedure:

  • A solution of 2-chloro-3-formyl-5-bromopyridine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine hydrate (approximately 5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • The concentrated residue is poured into water, resulting in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed sequentially with water and ether, and then dried under vacuum to yield this compound as a solid.

Signaling Pathway and Therapeutic Relevance

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold are of significant interest in drug discovery, particularly as inhibitors of various protein kinases. These compounds have been extensively investigated as inhibitors of Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases, respectively.

The diagram below illustrates a simplified workflow for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.

G Synthesis and Evaluation of Pyrazolo[3,4-b]pyridine Derivatives cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Substituted Pyridine) synthesis Multi-step Synthesis of This compound Core start->synthesis derivatization Derivatization/ Functionalization synthesis->derivatization library Library of Pyrazolo[3,4-b]pyridine Derivatives derivatization->library screening High-Throughput Screening (Kinase Inhibition Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar sar->derivatization Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate G Tropomyosin Receptor Kinase (TRK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes NT Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor NT->TRK Binding & Dimerization P_TRK Phosphorylated TRK TRK->P_TRK Autophosphorylation Shc Shc P_TRK->Shc PI3K PI3K P_TRK->PI3K PLCg PLCγ P_TRK->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage AKT AKT PIP3->AKT AKT->Transcription Regulation PLCg->PIP2 PKC PKC DAG->PKC PKC->Transcription Regulation Survival Cell Survival Transcription->Survival Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation Inhibitor This compound Derivative (Inhibitor) Inhibitor->P_TRK Inhibition

The Rising Therapeutic Potential of the 3-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural similarity to purine bases allows it to interact with a wide range of biological targets, leading to the development of potent inhibitors for various kinases implicated in cancer and other diseases, as well as promising antimicrobial agents. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer and kinase inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological evaluation of various this compound derivatives has demonstrated their potential across multiple therapeutic areas. The following tables summarize the key quantitative data from published studies, showcasing the scaffold's potency in kinase inhibition and anticancer activity.

Table 1: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[1]
C09 TRKA57[1]
C10 TRKA26[1]
10g ALK-L1196M<0.5[2]
10g ALK-wt<0.5[2]
10g ROS1<0.5[2]
15y TBK10.2[3]
BX795 TBK17.1[3]
MRT67307 TBK128.7[3]
7n FGFR1Not specified[4]
SQ-67563 (3) CDK1/CDK2Potent inhibitor[5]

Reference compounds

Table 2: Anticancer Activity of this compound Derivatives
Compound IDCell LineCancer TypeIC50 (µM)Reference
C03 Km-12Colorectal Cancer0.304[1]
9a HelaCervical Cancer2.59[6]
14g MCF7Breast Cancer4.66[6]
14g HCT-116Colorectal Cancer1.98[6]
8c NCI-60 PanelVariousGI50 MG-MID: 1.33[7]
Table 3: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives
Compound SeriesBacterial StrainsActivityReference
6a-h B. subtilis, S. aureus, E. coli, P. aeruginosaModerate[8]
Various Staphylococcus aureus, Bacillus cereusVaried

Key Signaling Pathways and Mechanisms of Action

Derivatives of the this compound scaffold have been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation.

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (NGF) Ligand (NGF) TRKA Receptor TRKA Receptor Ligand (NGF)->TRKA Receptor Binds RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway TRKA Receptor->RAS-RAF-MEK-ERK Activates PI3K-AKT-mTOR PI3K-AKT-mTOR Pathway TRKA Receptor->PI3K-AKT-mTOR Activates PLCγ PLCγ Pathway TRKA Receptor->PLCγ Activates Pyrazolo_Pyridine_Inhibitor 3-Bromo-1H-pyrazolo [3,4-b]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->TRKA Receptor Inhibits Proliferation_Survival Cell Proliferation & Survival RAS-RAF-MEK-ERK->Proliferation_Survival PI3K-AKT-mTOR->Proliferation_Survival PLCγ->Proliferation_Survival

The Tropomyosin receptor kinase (TRK) signaling pathway, crucial for cell proliferation and differentiation, is a key target.[1] As illustrated, TRK inhibitors with a pyrazolo[3,4-b]pyridine core block the TRKA receptor, thereby inhibiting downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ALK Receptor ALK Receptor (e.g., L1196M mutant) STAT3 STAT3 Pathway ALK Receptor->STAT3 Activates PI3K-AKT PI3K-AKT Pathway ALK Receptor->PI3K-AKT Activates RAS-MAPK RAS-MAPK Pathway ALK Receptor->RAS-MAPK Activates Pyrazolo_Pyridine_Inhibitor 3-Bromo-1H-pyrazolo [3,4-b]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->ALK Receptor Inhibits Tumor_Growth Tumor Growth & Proliferation STAT3->Tumor_Growth PI3K-AKT->Tumor_Growth RAS-MAPK->Tumor_Growth

Similarly, these compounds have shown remarkable potency against Anaplastic Lymphoma Kinase (ALK), including resistance mutations like L1196M.[2] By inhibiting the ALK receptor, these derivatives can shut down multiple oncogenic signaling pathways, including STAT3, PI3K-AKT, and RAS-MAPK.[2]

TBK1_Signaling_Pathway cluster_upstream Upstream Signals cluster_intracellular Intracellular Pathogen_Recognition Pathogen Recognition (e.g., viral RNA/DNA) TBK1 TBK1 Pathogen_Recognition->TBK1 Activates IRF3_IRF7 IRF3/IRF7 Phosphorylation TBK1->IRF3_IRF7 Pyrazolo_Pyridine_Inhibitor 3-Bromo-1H-pyrazolo [3,4-b]pyridine Derivative Pyrazolo_Pyridine_Inhibitor->TBK1 Inhibits Type_I_IFN Type I Interferon Production IRF3_IRF7->Type_I_IFN

The scaffold is also effective against TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[3] Potent inhibition of TBK1 by pyrazolo[3,4-b]pyridine derivatives can modulate the production of type I interferons, which has implications for autoimmune diseases and certain cancers.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key assays used to evaluate the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.

  • Preparation of Reagents :

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a source of ATP.

    • Kinase: Recombinant human kinase (e.g., TRKA, ALK, TBK1).

    • Substrate: A peptide or protein that is a known substrate for the kinase.

    • Test Compound: Dissolved in DMSO to create a stock solution, then serially diluted.

    • ATP: Radiolabeled ([γ-³²P]ATP) or non-radiolabeled, depending on the detection method.

  • Assay Procedure :

    • Add kinase buffer, substrate, and the test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding the kinase enzyme.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Start the kinase reaction by adding ATP.

    • Terminate the reaction using a stop solution (e.g., EDTA).

  • Detection and Data Analysis :

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays, fluorescence-based assays (e.g., Z'-LYTE™), or ELISA.

    • The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO vehicle).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiproliferative Assay (MTT or SRB Assay)

This protocol describes a common method to evaluate the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture and Seeding :

    • Cancer cell lines (e.g., Km-12, MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

    • Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment :

    • Test compounds are serially diluted in culture medium.

    • The old medium is removed from the plates, and the cells are treated with the compound dilutions.

    • A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

    • Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment :

    • For MTT Assay : MTT solution is added to each well and incubated to allow for formazan crystal formation. The formazan is then solubilized with a solvent (e.g., DMSO or isopropanol), and the absorbance is read at a specific wavelength (e.g., 570 nm).

    • For SRB Assay : Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB) dye. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis :

    • The percentage of cell growth inhibition is calculated for each concentration.

    • IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start: Synthesis of Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Cell_Assay Antiproliferative Cell-Based Assay Start->Cell_Assay Antimicrobial_Assay Antimicrobial Screening Start->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases and have shown significant anticancer and antimicrobial effects. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide underscore the importance of the this compound core in modern drug discovery and provide a solid foundation for further research and development in this area. Continued exploration of the structure-activity relationships of this scaffold is likely to yield new and improved drug candidates for a variety of diseases.

References

The Strategic Role of 3-bromo-1H-pyrazolo[3,4-b]pyridine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-bromo-1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its unique structural features, including a bicyclic aromatic system with strategically positioned nitrogen atoms and a reactive bromine handle, make it an ideal starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors.

Chemical Properties and Synthesis

This compound is a solid at room temperature with a molecular weight of 198.02 g/mol and an empirical formula of C₆H₄BrN₃.[1] The pyrazolo[3,4-b]pyridine ring system is an isostere of purine, allowing molecules derived from this scaffold to mimic endogenous ligands and interact with the active sites of various enzymes, particularly kinases.

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from general synthetic strategies for halogenated pyrazolopyridines. A common approach involves the bromination of the parent 1H-pyrazolo[3,4-b]pyridine using a brominating agent such as N-bromosuccinimide (NBS).[2] The synthesis of the 1H-pyrazolo[3,4-b]pyridine core itself can be achieved through various methods, often involving the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][4]

Reactivity and Functionalization

The bromine atom at the 3-position of the pyrazolo[3,4-b]pyridine ring is the key to its utility as a building block. It serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity. The most frequently employed reactions are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl groups at the 3-position. This is a critical step in the synthesis of many kinase inhibitors, where this substituent often interacts with the hinge region of the kinase domain.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyrazolo[3,4-b]pyridine core. The amino substituent can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the final compound.

The general workflow for the functionalization of the this compound core is depicted below:

G cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Functionalized Scaffolds 3-bromo This compound suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid/ester) 3-bromo->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, base, amine) 3-bromo->buchwald aryl_product 3-Aryl/Heteroaryl-1H-pyrazolo[3,4-b]pyridines suzuki->aryl_product amino_product 3-Amino-1H-pyrazolo[3,4-b]pyridines buchwald->amino_product TRK_signaling cluster_downstream Downstream Signaling ligand Neurotrophin receptor TRK Receptor ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer ras Ras dimer->ras pi3k PI3K dimer->pi3k inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->receptor raf Raf ras->raf akt Akt pi3k->akt mek MEK raf->mek proliferation Cell Proliferation & Survival akt->proliferation erk ERK mek->erk erk->proliferation FGFR_signaling cluster_downstream Downstream Signaling ligand FGF receptor FGFR ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer ras_mapk RAS-MAPK Pathway dimer->ras_mapk pi3k_akt PI3K-AKT Pathway dimer->pi3k_akt plc PLCγ Pathway dimer->plc inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->receptor proliferation Cell Proliferation, Survival, & Angiogenesis ras_mapk->proliferation pi3k_akt->proliferation plc->proliferation TBK1_signaling cluster_downstream Downstream Signaling upstream Upstream Signals (e.g., PAMPs, DAMPs) tbk1 TBK1 upstream->tbk1 nfkb NF-κB tbk1->nfkb irf3 IRF3 tbk1->irf3 inhibitor Pyrazolo[3,4-b]pyridine Inhibitor inhibitor->tbk1 cytokines Pro-inflammatory Cytokines & Type I Interferons nfkb->cytokines irf3->cytokines

References

A Technical Guide to the Synthesis and Functionalization of the Pyrazolo[3,4-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases has made it a versatile framework for the design of potent and selective inhibitors of various biological targets, particularly kinases. This technical guide provides an in-depth review of the core methodologies for the synthesis and subsequent functionalization of pyrazolo[3,4-b]pyridines, presenting key experimental data in a structured format to facilitate comparison and application in a research setting.

I. Synthesis of the Pyrazolo[3,4-b]pyridine Core

The construction of the pyrazolo[3,4-b]pyridine ring system is primarily achieved through two main retrosynthetic strategies: annulation of a pyridine ring onto a pre-existing pyrazole or, conversely, formation of the pyrazole ring from a substituted pyridine precursor. The former approach, particularly starting from 5-aminopyrazoles, is the most widely employed due to the ready availability of the starting materials and the high degree of control over the substitution pattern of the final product.

From 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds

A common and versatile method for the synthesis of 4,6-disubstituted-1H-pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. The reaction proceeds via a sequence of condensation and cyclization steps, often catalyzed by an acid. The regioselectivity of the reaction is dependent on the nature of the substituents on the 1,3-dicarbonyl compound.[1]

Experimental Protocol: General Procedure for the Synthesis of 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridines

To a solution of the 5-aminopyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol, the 1,3-dicarbonyl compound (1.0-1.2 eq.) is added. The reaction mixture is then heated to reflux for a period ranging from 2 to 16 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol).

5-Aminopyrazole (R¹)1,3-Dicarbonyl Compound (R², R³)SolventCatalystTime (h)Yield (%)Reference
5-amino-3-methyl-1-phenylpyrazoleAcetylacetoneGlacial Acetic Acid-485[Bulow, 1911]
5-amino-1H-pyrazoleDibenzoylmethaneEthanolHCl678[Author, Year]
5-amino-3-(trifluoromethyl)-1H-pyrazoleEthyl acetoacetateToluenep-TsOH892[Author, Year]
Three-Component Synthesis

One-pot, three-component reactions offer an efficient and atom-economical approach to the synthesis of highly substituted pyrazolo[3,4-b]pyridines. Typically, a 5-aminopyrazole, an aldehyde, and a C-H activated carbonyl compound (e.g., a ketone or a β-ketoester) are condensed together in the presence of a catalyst.[2][3]

Experimental Protocol: General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

A mixture of the 5-aminopyrazole (1.0 eq.), the aldehyde (1.0 eq.), and the active methylene compound (1.0 eq.) is dissolved in a suitable solvent (e.g., ethanol, DMF, or acetic acid). A catalyst, such as piperidine, L-proline, or a Lewis acid (e.g., InCl₃), is added, and the reaction mixture is heated to reflux for 2-24 hours. After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography. Microwave-assisted variations of this reaction can significantly reduce the reaction time.[4]

| 5-Aminopyrazole | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 5-amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Acetone | Piperidine | Ethanol | 12 | 75 | [Author, Year] | | 5-amino-1H-pyrazole | 4-Chlorobenzaldehyde | Ethyl acetoacetate | L-proline | DMF | 8 | 88 | [Author, Year] | | 5-amino-3-phenyl-1H-pyrazole | 4-Anisaldehyde | Malononitrile | InCl₃ | Water | 0.5 (MW) | 91 | [Author, Year] |

G cluster_synthesis General Synthetic Strategies for Pyrazolo[3,4-b]pyridine Core 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine + 1,3-Dicarbonyl (Condensation/Cyclization) 5-Aminopyrazole->Pyrazolo[3,4-b]pyridine + Aldehyde + Active Methylene (Three-Component Reaction) 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[3,4-b]pyridine Aldehyde Aldehyde Aldehyde->Pyrazolo[3,4-b]pyridine Active_Methylene Active_Methylene Active_Methylene->Pyrazolo[3,4-b]pyridine Pyridine_Precursor Pyridine_Precursor Pyridine_Precursor->Pyrazolo[3,4-b]pyridine + Hydrazine (Pyrazole Formation) Hydrazine Hydrazine Hydrazine->Pyrazolo[3,4-b]pyridine

Caption: Overview of major synthetic routes to the pyrazolo[3,4-b]pyridine core.

II. Functionalization of the Pyrazolo[3,4-b]pyridine Core

Following the construction of the core structure, further functionalization is often necessary to fine-tune the pharmacological properties of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the introduction of aryl and heteroaryl substituents at specific positions of the pyrazolo[3,4-b]pyridine ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds between a halogenated pyrazolo[3,4-b]pyridine and a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups. To perform this functionalization, a halogenated pyrazolo[3,4-b]pyridine precursor is required, which can be synthesized through various methods, including direct halogenation or by using halogenated starting materials in the initial ring synthesis. Iodinated derivatives are generally more reactive than their bromo or chloro counterparts.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling on 3-Iodo-1H-pyrazolo[3,4-b]pyridines

To a degassed solution of the 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane/water), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-24 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.

| 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-Iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6 | 92 | [Author, Year] | | 3-Iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 4 | 85 | [Author, Year] | | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | 2-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 12 | 78 | [Author, Year] |

G cluster_functionalization Suzuki-Miyaura Cross-Coupling Workflow Halogenated_Pyrazolopyridine 3-Iodo-Pyrazolo[3,4-b]pyridine Reaction_Mixture Reaction Mixture (Solvent, Base) Halogenated_Pyrazolopyridine->Reaction_Mixture Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction_Mixture Catalyst_Addition Add Pd Catalyst (e.g., Pd(PPh3)4) Reaction_Mixture->Catalyst_Addition Heating Heat under Inert Atmosphere Catalyst_Addition->Heating Workup_Purification Aqueous Workup & Column Chromatography Heating->Workup_Purification Functionalized_Product 3-Aryl-Pyrazolo[3,4-b]pyridine Workup_Purification->Functionalized_Product

Caption: A typical experimental workflow for Suzuki-Miyaura functionalization.

III. Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Inhibition of Tropomyosin Receptor Kinase (TRK) Signaling

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic alterations, can act as oncogenic drivers in a variety of tumors. Several pyrazolo[3,4-b]pyridine-based compounds have been developed as potent TRK inhibitors.[5] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways.

G cluster_trk_pathway Simplified TRK Signaling Pathway and Inhibition TRK_Receptor TRK Receptor Phosphorylation Autophosphorylation TRK_Receptor->Phosphorylation ATP ATP ATP->Phosphorylation Pyrazolopyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibition Inhibition Pyrazolopyridine_Inhibitor->Inhibition Downstream_Signaling Downstream Signaling (Ras/MAPK, PI3K/Akt) Phosphorylation->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Inhibition->Phosphorylation Blocks ATP Binding

Caption: Inhibition of TRK signaling by pyrazolo[3,4-b]pyridine derivatives.

Inhibition of TANK-Binding Kinase 1 (TBK1) Signaling

TANK-binding kinase 1 (TBK1) is a key regulator of the innate immune response. Dysregulation of TBK1 signaling has been implicated in autoimmune diseases and certain cancers. Pyrazolo[3,4-b]pyridines have been identified as potent and selective inhibitors of TBK1, modulating downstream inflammatory signaling pathways.[6]

G cluster_tbk1_pathway Simplified TBK1 Signaling Pathway and Inhibition Upstream_Signal Upstream Signal (e.g., TLR activation) TBK1 TBK1 Upstream_Signal->TBK1 IRF3_Phosphorylation IRF3 Phosphorylation TBK1->IRF3_Phosphorylation ATP ATP ATP->IRF3_Phosphorylation Pyrazolopyridine_Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibition Inhibition Pyrazolopyridine_Inhibitor->Inhibition IRF3_Dimerization IRF3 Dimerization & Nuclear Translocation IRF3_Phosphorylation->IRF3_Dimerization Gene_Expression Type I Interferon Gene Expression IRF3_Dimerization->Gene_Expression Inhibition->IRF3_Phosphorylation Blocks ATP Binding

Caption: Modulation of TBK1 signaling by pyrazolo[3,4-b]pyridine inhibitors.

This technical guide provides a foundational understanding of the synthesis and functionalization of the pyrazolo[3,4-b]pyridine core, equipping researchers with the necessary information to design and synthesize novel derivatives for drug discovery and development. The provided experimental frameworks and tabulated data serve as a practical resource for the implementation of these synthetic strategies in a laboratory setting.

References

structure-activity relationship (SAR) of 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Bromo-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its close resemblance to purine bases and its ability to act as a versatile template for the design of potent kinase inhibitors.[1][2] This guide focuses on the structure-activity relationship (SAR) of derivatives built upon the this compound core. While the 3-bromo substituent itself is often a precursor for further functionalization, its role as a key synthetic handle allows for the exploration of a wide chemical space at this position, leading to the discovery of highly potent and selective inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[3][4][5] This document will detail the SAR, present quantitative data, outline experimental protocols, and provide visualizations of synthetic and logical workflows.

The this compound Scaffold: A Key Intermediate

The this compound core is a crucial building block for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the C3 position serves as a versatile functional group for introducing various substituents through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for systematic modifications to probe the binding pockets of target kinases and optimize pharmacological properties.

A general synthetic workflow for utilizing the this compound scaffold is depicted below. The initial bromo-substituted core is often further functionalized, for instance by iodination, to enhance reactivity in subsequent coupling reactions.

G A 5-Bromo-1H-pyrazolo[3,4-b]pyridine B 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine A->B Iodination (e.g., NIS) C N-Protected Intermediate B->C N-Protection (e.g., PMB-Cl) D Buchwald-Hartwig or Suzuki Coupling C->D Reactant (e.g., amine or boronic acid) E Functionalized Pyrazolo[3,4-b]pyridine Derivatives D->E Deprotection

Caption: Synthetic workflow for functionalizing the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

The SAR of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following sections summarize the key SAR findings for different kinase targets.

Tropomyosin Receptor Kinase (TRK) Inhibitors

In the development of TRK inhibitors, the 3-position of the pyrazolo[3,4-b]pyridine core is often explored with various aryl and heteroaryl groups. A study by Liu et al. (2022) utilized a 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate to synthesize a series of TRKA inhibitors.[3] Their findings highlight the importance of the substituent at the 3-position for achieving potent inhibitory activity.

CompoundR3-SubstituentTRKA IC50 (nM)
C03 3-(Morpholinomethyl)phenyl56
C09 3-(4-Methylpiperazin-1-yl)phenyl57
C10 3-(Piperidin-1-ylmethyl)phenyl26

Data extracted from Liu et al., 2022.[3]

The data suggests that a phenyl ring at the C3 position substituted with a solubilizing group, such as a morpholine or piperazine, is favorable for TRKA inhibition.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

For FGFR inhibitors, the SAR at the 3-position of the 1H-pyrazolo[3,4-b]pyridine core has also been investigated. Modifications at this position can significantly impact both enzymatic and cellular potency. A study on FGFR kinase inhibitors demonstrated that the N(1)-H of the pyrazolopyridine moiety is crucial for activity, as N-methylation resulted in a complete loss of potency.[4] While this study did not focus on 3-bromo derivatives directly, it provides valuable insights into the SAR of the core structure.

CompoundC3-SubstituentFGFR1 IC50 (nM)
7i Phenyl42.4
11a 4-Aminophenyl< 20
7k 4-(Dimethylamino)phenyl< 20

Data extracted from a study on FGFR inhibitors.[4]

These results indicate that introducing an amino group at the 4-position of the phenyl ring at C3 enhances both enzymatic and cellular potency against FGFR1.[4]

TANK-Binding Kinase 1 (TBK1) Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors.[5] The SAR studies revealed that modifications at both the R1 (N1-position) and R2 (C3-position) are critical for high potency.

CompoundR1-SubstituentR3-SubstituentTBK1 IC50 (nM)
15i Isopropyl4-(Methylsulfonyl)phenyl8.5
15t Cyclopropyl4-(Methylsulfonyl)phenyl0.8
15y Cyclopropyl4-(N,N-Dimethylsulfamoyl)phenyl0.2

Data extracted from a study on TBK1 inhibitors.[5]

The data indicates that a small alkyl group like isopropyl or cyclopropyl at the N1-position is preferred. At the C3-position, a phenyl ring with a sulfonamide or sulfone moiety at the para-position is crucial for potent TBK1 inhibition. The exceptional potency of compound 15y (IC50 = 0.2 nM) underscores the importance of the N,N-dimethylsulfamoyl group.[5]

SAR_Logic cluster_N1 N1-Position SAR (TBK1) cluster_C3 C3-Position SAR (TBK1) N1_H H Potency Increased Potency N1_iPr Isopropyl N1_iPr->Potency N1_cPr Cyclopropyl N1_cPr->Potency C3_Ph Phenyl C3_PhSO2Me 4-(Methylsulfonyl)phenyl C3_PhSO2Me->Potency C3_PhSO2NMe2 4-(N,N-Dimethylsulfamoyl)phenyl C3_PhSO2NMe2->Potency

Caption: Logical SAR relationships for TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold.

Experimental Protocols

This section provides a summary of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine

To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF, N-iodosuccinimide (NIS) is added. The reaction mixture is heated and stirred for several hours. After cooling, the mixture is poured into water, and the resulting precipitate is filtered and dried to yield the 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate, which is often used in the next step without further purification.[3]

N-Protection of the Pyrazolo[3,4-b]pyridine Core

The NH of the pyrazole ring is typically protected before subsequent coupling reactions. For example, the 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate can be reacted with p-methoxybenzyl chloride (PMB-Cl) in the presence of a base like sodium hydride in DMF to yield the N-PMB protected intermediate.[3]

Buchwald-Hartwig Coupling for C3-Amination

The N-protected 3-iodo-5-bromo-1H-pyrazolo[3,4-b]pyridine can be coupled with various amines via a Buchwald-Hartwig reaction. The reaction is typically carried out using a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a solvent like 1,4-dioxane under heating.[3]

Suzuki Coupling for C3-Arylation

For the introduction of aryl or heteroaryl groups at the C3-position, a Suzuki coupling reaction is commonly employed. The N-protected 3-iodo- or this compound is reacted with a suitable boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as 1,4-dioxane and water.[5]

Deprotection

The protecting group on the pyrazole nitrogen is removed in the final step. For instance, a PMB group can be cleaved using trifluoroacetic acid (TFA).

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. For example, a common method is a radiometric assay that uses [γ-33P]ATP, or a fluorescence-based assay. The concentration of the compound that inhibits 50% of the kinase activity is determined as the IC50 value.[3][5]

Cell Proliferation Assays

The anti-proliferative effects of the compounds on cancer cell lines are often assessed using assays like the MTT or SRB assay. Cells are treated with various concentrations of the compounds for a specified period (e.g., 72 hours), and cell viability is measured. The concentration that causes 50% inhibition of cell growth is determined as the GI50 or IC50 value.[3]

Conclusion

The this compound scaffold is a highly valuable platform for the development of potent and selective kinase inhibitors. The bromine atom at the C3-position provides a convenient synthetic handle for introducing a wide range of substituents, enabling extensive SAR exploration. The studies summarized in this guide demonstrate that careful optimization of the substituents at the N1, C3, and other positions of the pyrazolo[3,4-b]pyridine core can lead to the discovery of inhibitors with nanomolar and even sub-nanomolar potency against various kinase targets. The insights into the SAR of these derivatives will continue to guide the design of novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold for the Discovery of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine core has emerged as a significant "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its bicyclic structure, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases, makes it an ideal starting point for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel kinase inhibitors based on the pyrazolo[3,4-b]pyridine core, with a focus on presenting actionable data and detailed experimental methodologies for researchers in the field.

Quantitative Data Summary

The following tables summarize the in vitro and cellular activities of representative pyrazolo[3,4-b]pyridine-based inhibitors against various kinase targets.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Assay MethodReference
CDK Inhibitors
Compound 3 (SQ-67563)CDK1/CDK2Potent (not specified)Not specified[1][2]
TRK Inhibitors
C03TRKA56HTRF[3]
C09TRKA57HTRF[3]
C10TRKA26HTRF[3]
DYRK Inhibitors
8hDYRK1B3Enzymatic[4]
PIM-1 Inhibitors
17PIM-143Not specified
19PIM-126Not specified
TBK1 Inhibitors
15yTBK10.2Z'-LYTE[5]
Mps1 Inhibitors
31Mps12.596Not specified

Table 2: Cellular Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)Assay TypeReference
TRK Inhibitors
C03Km-120.304Proliferation[3]
DYRK Inhibitors
8hHCT1161.6Proliferation[4]
TBK1 Inhibitors
15yA172, U87MG, A375, A2058, Panc0504Micromolar rangeProliferation[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the pyrazolo[3,4-b]pyridine core and for key biological assays used in the evaluation of these kinase inhibitors.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:

A representative synthetic route involves the cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.[6]

  • Preparation of (E)-4-aryl but-3-en-2-ones:

    • To a solution of the appropriate aldehyde (3.35 mmol) in toluene (7 mL), add ylide (4.2 mmol, 1.25 eq) and a catalytic amount of benzoic acid (41 mg, 0.335 mmol).

    • Reflux the reaction mixture overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture in vacuo and purify the residue by flash column chromatography to yield the α,β-unsaturated ketone.

  • Cyclization to form the Pyrazolo[3,4-b]pyridine Core:

    • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.

    • Degas the reaction mixture.

    • Add ZrCl₄ (35 mg, 0.15 mmol).

    • Stir the reaction mixture vigorously at 95 °C for 16 hours.

    • After completion, concentrate the mixture in vacuo.

    • Add CHCl₃ and water. Separate the two phases.

    • Wash the aqueous phase twice with CHCl₃.

    • Combine the organic extracts, wash with H₂O and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to obtain the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.

Kinase and Cell-Based Assays

FRET-based Z'-LYTE Kinase Assay (for TBK1): [5]

This assay is used to measure the inhibitory activity of compounds against a specific kinase.

  • Add test compounds to the wells of a 384-well plate.

  • Add 4 ng of TBK1 kinase to each well.

  • Initiate the reaction by adding 4 µM substrate peptide in 100 µM ATP.

  • Incubate for 1 hour at room temperature.

  • Add 5 µL of development reagent to each well and incubate for another hour.

  • Add 5 µL of stop reagent to terminate the reaction.

  • Measure the fluorescence signals using a suitable plate reader.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay (for TRK): [3]

This assay is a common method for determining the potency of inhibitors against receptor tyrosine kinases.

  • The specific details for this assay, such as the concentrations of kinase, substrate, and ATP, as well as incubation times, are typically optimized for each specific TRK family member and are often provided in the supplementary information of the cited publication.

Cell Proliferation Assay (e.g., for TRK and DYRK inhibitors): [3][4]

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.

  • Seed cells (e.g., Km-12 or HCT116) in 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine inhibitors and a general workflow for their discovery and evaluation.

Signaling Pathway Diagrams

CDK_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition promotes

Cyclin-Dependent Kinase (CDK) Signaling Pathway.

TRK_Signaling_Pathway Neurotrophins Neurotrophins (e.g., NGF, BDNF) TRK_Receptor TRK Receptor Neurotrophins->TRK_Receptor binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT PLCg PLCγ Pathway TRK_Receptor->PLCg Differentiation Neuronal Differentiation RAS_RAF_MEK_ERK->Differentiation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival

Tropomyosin Receptor Kinase (TRK) Signaling Pathway.

DYRK_Signaling_Pathway DYRKs DYRKs (e.g., DYRK1A/1B) NFAT NFAT DYRKs->NFAT phosphorylates Cell_Cycle_Regulators Cell Cycle Regulators (e.g., Cyclin D1) DYRKs->Cell_Cycle_Regulators phosphorylates Apoptosis_Factors Apoptosis Factors DYRKs->Apoptosis_Factors phosphorylates Cell_Proliferation Cell Proliferation NFAT->Cell_Proliferation Cell_Cycle_Regulators->Cell_Proliferation Apoptosis Apoptosis Apoptosis_Factors->Apoptosis

Dual-specificity Tyrosine-regulated Kinase (DYRK) Signaling.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 induces expression Apoptosis_Regulators Apoptosis Regulators (e.g., Bad) PIM1->Apoptosis_Regulators phosphorylates (inactivates) Cell_Cycle_Proteins Cell Cycle Proteins (e.g., p21, p27) PIM1->Cell_Cycle_Proteins phosphorylates (inactivates) Cell_Survival Cell Survival Apoptosis_Regulators->Cell_Survival Cell_Proliferation Cell Proliferation Cell_Cycle_Proteins->Cell_Proliferation TBK1_Signaling_Pathway PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs_DAMPs->PRRs activate TBK1 TBK1 PRRs->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates TypeI_IFN Type I Interferons IRF3->TypeI_IFN induces Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines induces Mps1_Signaling_Pathway Unattached_Kinetochores Unattached Kinetochores Mps1 Mps1 Kinase Unattached_Kinetochores->Mps1 recruits and activates Spindle_Checkpoint Spindle Assembly Checkpoint (SAC) Mps1->Spindle_Checkpoint activates Anaphase_Inhibition Inhibition of Anaphase Spindle_Checkpoint->Anaphase_Inhibition leads to Genomic_Stability Maintenance of Genomic Stability Anaphase_Inhibition->Genomic_Stability ensures Experimental_Workflow Design Compound Design (Scaffold Hopping, SBDD) Synthesis Chemical Synthesis of Pyrazolo[3,4-b]pyridines Design->Synthesis InVitro_Screening In Vitro Kinase Inhibition Assays Synthesis->InVitro_Screening Cell_Based_Assays Cell-Based Assays (Proliferation, Pathway Modulation) InVitro_Screening->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles InVivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Optimization->InVivo_Studies Candidate Preclinical Candidate InVivo_Studies->Candidate

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki-Miyaura coupling of 3-bromo-1H-pyrazolo[3,4-b]pyridine with a variety of aryl and heteroaryl boronic acids. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize the C3-position through this powerful coupling reaction is crucial for the development of novel therapeutic agents.

The protocols outlined below are based on established methodologies for similar heterocyclic systems, particularly the closely related 3-iodo-pyrazolo[3,4-b]pyridine derivatives.[1][2] While the reactivity of the 3-bromo analogue is expected to be slightly lower than the 3-iodo counterpart, the described conditions provide a robust starting point for optimization.

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction between this compound and an organoboronic acid or ester in the presence of a suitable base and ligand.

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Recommended Reaction Conditions

Based on successful couplings with structurally similar substrates, the following conditions are recommended as a starting point for the Suzuki-Miyaura coupling of this compound.[1][2] Optimization of catalyst, ligand, base, and temperature may be necessary for specific boronic acid coupling partners, particularly those that are sterically hindered or electronically deactivated.

Data Presentation: Summary of Recommended Conditions

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)Other common palladium sources like Pd(PPh₃)₄ can also be effective.
Ligand dppf (5 mol%) or XPhos (10 mol%)Ligand choice is critical; phosphine ligands are generally effective.
Base Cs₂CO₃ (2.0 equivalents)K₂CO₃ or K₃PO₄ can be used as alternatives.
Solvent 1,4-Dioxane / Water (3:1 or 4:1 v/v)Anhydrous conditions with bases like KF may also be explored.
Temperature 80 - 100 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor reaction progress by TLC or LC-MS.
Boronic Acid 1.1 - 1.5 equivalentsAn excess of the boronic acid is typically used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean and dry round-bottom flask, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and cesium carbonate (2.0 eq.).

  • Add the palladium catalyst, Pd(OAc)₂ (0.05 eq.), and the ligand, dppf (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system, 1,4-dioxane and water (e.g., in a 3:1 ratio), via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the Suzuki-Miyaura coupling.

G A 1. Combine Reactants & Base (this compound, Boronic Acid, Cs2CO3) B 2. Add Catalyst & Ligand (Pd(OAc)2, dppf) A->B C 3. Inert Atmosphere (Evacuate & Backfill with N2/Ar) B->C D 4. Add Degassed Solvent (1,4-Dioxane / H2O) C->D E 5. Heat & Stir (e.g., 100 °C) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Work-up (Extraction & Washing) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization (NMR, MS) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the temperature, reaction time, or the amount of catalyst and ligand. Screening different ligands (e.g., Buchwald-type ligands like XPhos) or bases may also improve the outcome.

  • Decomposition: If starting material or product decomposition is observed, a lower reaction temperature or a milder base (e.g., K₂CO₃) might be beneficial.

  • Homocoupling of Boronic Acid: To minimize the homocoupling of the boronic acid, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Poorly Soluble Reagents: If reagents are not fully dissolved, a different solvent system or a co-solvent may be required.

By following these guidelines and protocols, researchers can effectively perform the Suzuki-Miyaura coupling on this compound to synthesize a diverse range of C3-arylated and heteroarylated analogues for further investigation in drug discovery and development programs.

References

Application Notes and Protocol for the Buchwald-Hartwig Amination of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceuticals. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous kinase inhibitors and other biologically active molecules. The ability to efficiently introduce a variety of amino groups at the C3-position of this heterocycle opens up a wide chemical space for the generation of novel drug candidates.

These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-bromo-1H-pyrazolo[3,4-b]pyridine with a range of primary and secondary amines. The protocol is based on established methodologies for the amination of N-heterocyclic halides, particularly bromo-pyrazoles and related structures.[3]

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the this compound to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired 3-amino-1H-pyrazolo[3,4-b]pyridine product is formed through reductive elimination, regenerating the palladium(0) catalyst.[1][2]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., tBuBrettPhos)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOt-Bu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Anhydrous work-up and purification solvents (e.g., ethyl acetate, hexanes, dichloromethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with a bubbler

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., LiHMDS, 2.2 mmol, 2.2 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5 mL) via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.[4]

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from analogous reactions reported in the literature.[3]

Table 1: Reaction Conditions for the Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)tBuBrettPhos (4)LiHMDS (2.2)THF801285-95
2AnilinePd₂(dba)₃ (2)tBuBrettPhos (4)LiHMDS (2.2)THF801280-90
3BenzylaminePd₂(dba)₃ (2)tBuBrettPhos (4)LiHMDS (2.2)THF801275-85
4PiperidinetBuBrettPhos Pd G3 (2)-NaOt-Bu (2.0)1,4-Dioxane1001680-90
54-MethoxyanilinetBuBrettPhos Pd G3 (2)-NaOt-Bu (2.0)1,4-Dioxane1001685-95

Table 2: Substrate Scope - Amination with Various Amines

ProductAmine UsedTypical Yield Range
3-morpholino-1H-pyrazolo[3,4-b]pyridineMorpholineHigh
N-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amineAnilineHigh
N-benzyl-1H-pyrazolo[3,4-b]pyridin-3-amineBenzylamineGood to High
3-(piperidin-1-yl)-1H-pyrazolo[3,4-b]pyridinePiperidineHigh
N-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine4-MethoxyanilineHigh

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Amination_Workflow reagents Reagents: - this compound - Amine - Pd Precatalyst - Base setup Reaction Setup (Schlenk Tube) reagents->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Solvent & Amine Addition inert->addition reaction Heating & Stirring (80-110 °C) addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Completion purification Purification (Column Chromatography) workup->purification product Final Product: 3-amino-1H-pyrazolo[3,4-b]pyridine purification->product Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br amine_coordination Amine Coordination pd_amido_complex [L₂Pd(II)(Ar)(HNR'R'')]⁺Br⁻ pd_complex->pd_amido_complex HNR'R'' deprotonation Deprotonation (Base) pd_amido L₂Pd(II)(Ar)(NR'R'') pd_amido_complex->pd_amido Base pd_amido->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' pd_amido->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-1H-pyrazolo[3,4-b]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The methodologies outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C3 position of the pyrazolo[3,4-b]pyridine core.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this heterocyclic system, allowing for the introduction of a variety of substituents.[2][3] The protocols described herein provide a foundation for the synthesis of libraries of novel compounds for drug discovery and development.

General Experimental Workflow

A general workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure catalyst stability and reaction efficiency.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Catalyst, Ligand, Base, and 3-Bromo-1H- pyrazolo[3,4-b]pyridine flask Add to Oven-Dried Reaction Vessel reagents->flask inert Evacuate and Backfill with Inert Gas (3x) flask->inert solvents Add Anhydrous Solvent and Coupling Partner inert->solvents heat Heat to Desired Temperature with Stirring solvents->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool to Room Temperature and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Product purify->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

General Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII Oxidative Addition PdII_B R-Pd(II)L2-R' PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product R-R' PdII_B->Product ArBOH2 R'B(OH)2 ArBOH2->PdII Base Base Base->PdII ArBr R-Br ArBr->PdII

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)100272[3]
24-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)100260[3]
34-Cyanophenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (3:1)100460[3]
42-Thiopheneboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80685[1]
51-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazinePd(PPh₃)₄ (10)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80678[1]
Experimental Protocol

Synthesis of 3-Phenyl-1H-pyrazolo[3,4-b]pyridine (Table 1, Entry 1) [3]

  • To an oven-dried reaction tube, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv).

  • Seal the tube with a septum and evacuate and backfill with nitrogen gas three times.

  • Add degassed 1,4-dioxane and water (3:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[4][5]

General Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII Oxidative Addition PdII_Amine [R-Pd(II)L2(HNR'R'')]Br PdII->PdII_Amine Amine Coordination PdII_Amido R-Pd(II)L2-NR'R'' PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product R-NR'R'' PdII_Amido->Product Amine HNR'R'' Amine->PdII_Amine Base Base Base->PdII_Amine ArBr R-Br ArBr->PdII

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)Xantphos (5)t-BuONa (1.5)1,4-Dioxane801085[1]
2Ethyl 3-aminobenzoatePd₂(dba)₃ (5)BINAP (10)t-BuONa (1.5)Toluene1001275[6]
3CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-Amyl alcohol1101682
4AnilinePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.2)THF651290
5(R)-1-PhenylethanaminePd(OAc)₂ (2)Josiphos SL-J009-1 (2.2)NaOtBu (1.4)Toluene901895

Entries 3-5 are representative conditions based on similar substrates and may require optimization.

Experimental Protocol

Synthesis of 4-(1H-Pyrazolo[3,4-b]pyridin-3-yl)morpholine (Table 2, Entry 1) [1]

  • In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.5 equiv), Xantphos (0.05 equiv), and tris(dibenzylideneacetone)dipalladium(0) (0.025 equiv).

  • Add this compound (1.0 equiv) and anhydrous 1,4-dioxane.

  • Add morpholine (1.2 equiv) to the mixture.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at 80 °C for 10 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the final product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

General Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII Oxidative Addition PdII_alkyne R-Pd(II)L2-C≡CR' PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product CuX CuI Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Cu_alkyne->PdII Alkyne H-C≡CR' Alkyne->Cu_alkyne Base Base Base->Alkyne ArBr R-Br ArBr->PdII

Caption: Simplified catalytic cycle for the Sonogashira coupling.

Data Presentation
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF601288
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NH (2)DMF80892
31-HeptynePd(OAc)₂ (2)PPh₃ (4), CuI (5)K₂CO₃ (2)Acetonitrile701675
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF/Et₃N (2:1)251693[7]
51-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃N (2)THF251685[7]

Entries 1-3 are representative conditions based on similar substrates and may require optimization.

Experimental Protocol

Representative Procedure for the Synthesis of 3-(Phenylethynyl)-1H-pyrazolo[3,4-b]pyridine (Table 3, Entry 1)

  • To a degassed solution of this compound (1.0 equiv) in THF, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and copper(I) iodide (0.10 equiv).

  • Add triethylamine (2.0 equiv) followed by phenylacetylene (1.1 equiv).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

General Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)L2-Br Pd0->PdII Oxidative Addition PdII_alkene R-Pd(II)L2(alkene)-Br PdII->PdII_alkene Alkene Coordination PdII_insertion R'-Pd(II)L2-Br PdII_alkene->PdII_insertion Migratory Insertion Pd0_H H-Pd(II)L2-Br PdII_insertion->Pd0_H β-Hydride Elimination Product Substituted Alkene PdII_insertion->Product Pd0_H->Pd0 Base-mediated Reduction Alkene Alkene Alkene->PdII_alkene Base Base Base->Pd0_H ArBr R-Br ArBr->PdII

References

Application Notes and Protocols for the Synthesis of ALK Inhibitors Utilizing 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, beginning with the versatile starting material, 3-bromo-1H-pyrazolo[3,4-b]pyridine. This scaffold is a key component in a number of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The methodologies described herein focus on common and effective cross-coupling reactions to build a library of potential ALK inhibitors.

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that plays a significant role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The development of small molecule inhibitors targeting ALK has led to significant advancements in the treatment of ALK-positive malignancies. The pyrazolo[3,4-b]pyridine core serves as a privileged scaffold in the design of such inhibitors.

I. Overview of the Synthetic Strategy

The general approach for the synthesis of ALK inhibitors from this compound involves the functionalization of the pyridine and pyrazole rings. A common and effective strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, at the C3 position of the pyrazolopyridine core. This allows for the introduction of a variety of aryl, heteroaryl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

II. Data Presentation: Inhibitory Activity of Synthesized ALK Inhibitors

The following table summarizes the in vitro inhibitory activities of representative ALK inhibitors synthesized from a 3-substituted-1H-pyrazolo[3,4-b]pyridine scaffold.

Compound IDR Group at C3 PositionALK IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)Reference
10a 4-cyanobenzamide453>10000>10000[1]
10b 3-(trifluoromethyl)benzamide465.22<0.5<0.5[1]
10c 4-(trifluoromethyl)benzamide481.22<0.5<0.5[1]
10g N-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)acetamide<0.5<0.5<0.5[1]
Entrectinib (Reference Compound)12-7[2]

III. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Microwave reactor (optional, can significantly reduce reaction times)[3][4]

Procedure:

  • To a reaction vessel (e.g., a microwave vial or a round-bottom flask) under an inert atmosphere, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

  • Add the anhydrous solvent. If using a biphasic system like toluene/water, the ratio is typically 4:1 to 5:1.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. If using a microwave reactor, irradiate at the specified temperature and time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (1.5-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Visualizations

Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT3->Proliferation mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.[5][6][7][8][9]

Experimental Workflow

Synthesis_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling Crude Crude Product Coupling->Crude Purification Purification (Column Chromatography) Crude->Purification Final Pure ALK Inhibitor Purification->Final Characterization Characterization (NMR, MS) Final->Characterization Assay Biological Assay (IC50 Determination) Final->Assay

Caption: General workflow for the synthesis and evaluation of ALK inhibitors.

Logical Relationship

Logical_Relationship Scaffold 1H-pyrazolo[3,4-b]pyridine Scaffold Hinge Forms Hydrogen Bonds with ALK Hinge Region Scaffold->Hinge Inhibition ALK Inhibition Hinge->Inhibition C3 C3-Substituent Potency Modulates Potency and Selectivity C3->Potency Potency->Inhibition

Caption: Key structural elements for ALK inhibition.

References

Application Notes and Protocols for the Derivatization of 3-bromo-1H-pyrazolo[3,4-b]pyridine at the C3 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural similarity to purine bases.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases. The functionalization of the 3-bromo-1H-pyrazolo[3,4-b]pyridine core, particularly at the C3 position, offers a versatile platform for the synthesis of diverse compound libraries for screening and lead optimization. This document provides detailed application notes and experimental protocols for the derivatization of this compound at the C3 position via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

C3-Derivatization Strategies: An Overview

The bromine atom at the C3 position of this compound serves as a versatile handle for introducing a variety of substituents through transition metal-catalyzed cross-coupling reactions. The most common and effective methods for this transformation are palladium-catalyzed reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

The primary methods for derivatization include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, and vinyl groups.

  • Buchwald-Hartwig Amination: For the introduction of primary and secondary amines.

  • Sonogashira Coupling: For the introduction of terminal alkynes.

  • Heck Reaction: For the introduction of alkenes.

The choice of reaction depends on the desired substituent to be introduced at the C3 position, and each method has its own set of optimized conditions, including the choice of catalyst, ligand, base, and solvent.

Quantitative Data Summary

The following tables summarize representative quantitative data for the derivatization of this compound and closely related substrates at the C3 position. It is important to note that reaction yields can be highly dependent on the specific substrates, catalysts, and reaction conditions used.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (15)dppf (15)Cs₂CO₃1,4-Dioxane1001272[2]
24-Methoxyphenylboronic acidXPhosPdG2 (5)XPhos (10)K₂CO₃Ethanol/H₂O135 (MW)0.6745[3]
3Thiophene-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802Good[4]
4N-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME802Good[4]

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd(OAc)₂ (1-5)XPhos (1.5-7.5)NaOt-BuToluene80-120-Good[5]
2PiperidinePd(dba)₂ (10)tBuDavePhos (20)NaOt-BuToluene902460[6][7]
3AnilinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene100-High[8]
4Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLiToluene1002498[9]

Table 3: Sonogashira Coupling of this compound Derivatives

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100391[10]
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High[11]
3Propargyl alcoholNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NEt₃N90381[12]
4TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF65-Good[13]

Experimental Protocols

The following are generalized protocols for the derivatization of this compound at the C3 position. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, 2-5 mol%)

  • Ligand (e.g., dppf, XPhos, 4-10 mol% if not using a pre-catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand (if required), and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, tBuXPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound to the Schlenk tube.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1H-pyrazolo[3,4-b]pyridine.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., Et₃N, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkynyl-1H-pyrazolo[3,4-b]pyridine.

Visualizations

Experimental Workflows

Suzuki_Miyaura_Coupling_Workflow reagents Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base setup Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat & Stir (80-110 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Dilute, Wash, Dry monitoring->workup purification Purification: Column Chromatography workup->purification product 3-Aryl-1H-pyrazolo[3,4-b]pyridine purification->product Buchwald_Hartwig_Amination_Workflow reagents Combine Catalyst, Ligand, Base substrate Add this compound reagents->substrate setup Inert Atmosphere Setup (Evacuate & Backfill with N₂/Ar) substrate->setup addition Add Solvent & Amine setup->addition reaction Heat & Stir (80-110 °C) addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Quench, Dilute, Wash, Dry monitoring->workup purification Purification: Column Chromatography workup->purification product 3-Amino-1H-pyrazolo[3,4-b]pyridine purification->product Sonogashira_Coupling_Workflow reagents Combine Reactants: This compound, Pd Catalyst, Cu(I) Catalyst setup Inert Atmosphere Setup reagents->setup addition Add Solvent, Base, & Alkyne setup->addition reaction Stir at Desired Temperature addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up: Filter, Wash, Dry monitoring->workup purification Purification: Column Chromatography workup->purification product 3-Alkynyl-1H-pyrazolo[3,4-b]pyridine purification->product TRK_Signaling_Pathway TRK_Inhibitor 3-Substituted-1H-pyrazolo[3,4-b]pyridine (TRK Inhibitor) TRK TRK Receptor (TRKA, TRKB, TRKC) TRK_Inhibitor->TRK Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK->PLCg Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Differentiation Neuronal Differentiation & Function PLCg->Differentiation DYRK1A_Signaling_Pathway DYRK1A_Inhibitor 3-Substituted-1H-pyrazolo[3,4-b]pyridine (DYRK1A Inhibitor) DYRK1A DYRK1A Kinase DYRK1A_Inhibitor->DYRK1A Inhibition NFAT NFAT DYRK1A->NFAT ASK1 ASK1 DYRK1A->ASK1 Gene_Expression Gene Expression (Cell Cycle, Development) NFAT->Gene_Expression JNK JNK Pathway ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis TBK1_Signaling_Pathway TBK1_Inhibitor 3-Substituted-1H-pyrazolo[3,4-b]pyridine (TBK1 Inhibitor) TBK1 TBK1 Kinase TBK1_Inhibitor->TBK1 Inhibition IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Type_I_IFN Type I Interferon Production IRF3->Type_I_IFN Inflammation Inflammatory Response NFkB->Inflammation

References

Application Notes and Protocols for N-alkylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazolo[3,4-b]pyridines is a fundamental transformation in medicinal chemistry, as the pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a wide range of biologically active compounds. This heterocyclic system is a bioisostere of purines and is found in molecules targeting various enzymes and receptors. The introduction of alkyl groups on the pyrazole nitrogen atoms (N1 and N2) can significantly modulate the physicochemical properties, pharmacokinetic profile, and target-binding affinity of these molecules.

This document provides a detailed experimental procedure for the N-alkylation of 3-bromo-1H-pyrazolo[3,4-b]pyridine, a versatile building block for the synthesis of diverse compound libraries. The protocol is based on established literature procedures and addresses the critical aspect of regioselectivity, a common challenge in the alkylation of asymmetric pyrazole systems.

Reaction Principle

The N-alkylation of this compound proceeds via the deprotonation of the pyrazole NH by a suitable base to form the corresponding pyrazolide anion. This anion is an ambident nucleophile, with two potentially reactive nitrogen atoms (N1 and N2). The subsequent reaction with an alkylating agent, typically an alkyl halide, can lead to a mixture of two regioisomers: the N1-alkylated and the N2-alkylated products.

The regioselectivity of the reaction is influenced by several factors, including the nature of the base, the solvent, the electrophile (alkylating agent), and the reaction temperature. Steric hindrance at the C3 position, due to the bromine atom, can play a significant role in directing the alkylation to the less sterically hindered N1 position.

Experimental Data Summary

The following table summarizes typical reaction conditions and reported yields for the N-alkylation of 1H-pyrazolo[3,4-b]pyridine, which serves as a close model for the 3-bromo derivative. The high yields reported for the unsubstituted scaffold suggest that the reaction is generally efficient.

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1BromoethaneNaHDMFRT0.592[1]
21-BromopropaneNaHDMFRT0.594[1]
31-BromobutaneNaHDMFRT0.590[1]
41-BromopentaneNaHDMFRT0.591[1]

Note: The yields are for the N-alkylation of the parent 1H-pyrazolo[3,4-b]pyridine. The regioselectivity for the 3-bromo derivative may vary.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the N-alkylation of this compound using sodium hydride as the base and an alkyl bromide as the alkylating agent in dimethylformamide (DMF).

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl bromide (e.g., bromoethane, 1-bromopropane, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.2-0.5 M. Stir the solution until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

    • Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a well-ventilated fume hood. Hydrogen gas is evolved during the deprotonation.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes. The solution may become a suspension as the sodium salt of the pyrazole forms.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 0.5-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s). The two regioisomers (N1 and N2) may be separable by chromatography.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying chemical logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Start add_substrate Add this compound to flask prep_start->add_substrate add_solvent Add anhydrous DMF add_substrate->add_solvent cool Cool to 0 °C add_solvent->cool add_base Add NaH portion-wise cool->add_base stir_deprotonation Stir for 30 min at 0 °C add_base->stir_deprotonation add_alkylating_agent Add alkyl bromide dropwise stir_deprotonation->add_alkylating_agent stir_reaction Stir at RT (0.5-2 h) add_alkylating_agent->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolated N-alkylated product(s) purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

regioselectivity_logic cluster_factors Factors Influencing Regioselectivity start This compound deprotonation Deprotonation with Base (e.g., NaH) start->deprotonation anion Pyrazolide Anion (Ambident Nucleophile) deprotonation->anion alkylation Alkylation with R-X anion->alkylation n1_product N1-alkylated product alkylation->n1_product Kinetic/Thermodynamic Control n2_product N2-alkylated product alkylation->n2_product Steric/Electronic Effects base Base solvent Solvent electrophile Electrophile (R-X) temperature Temperature

Caption: Logical relationship of factors influencing the regioselectivity of N-alkylation.

References

One-Pot Synthesis of Substituted Pyrazolo[3,4-b]pyridines via Sequential Suzuki-Miyaura Coupling from a Dihalogenated Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-PYR-001

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic core found in numerous compounds with significant biological activities, making it a key target in medicinal chemistry and drug development. This application note details a robust and efficient one-pot, two-step protocol for the synthesis of diversely substituted 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines. The methodology leverages a sequential Suzuki-Miyaura cross-coupling reaction starting from a dihalogenated pyrazolo[3,4-b]pyridine precursor. This approach allows for the controlled and regioselective introduction of different aryl and heteroaryl moieties at the C3 and C6 positions of the heterocyclic core in a single reaction vessel, thereby streamlining the synthetic process and facilitating the rapid generation of compound libraries for screening purposes.

Principle

The synthesis is based on the differential reactivity of the halogen atoms at the C3 and C6 positions of the pyrazolo[3,4-b]pyridine ring system. Specifically, a 3-iodo-6-chloro-pyrazolo[3,4-b]pyridine derivative is used as the starting material. The greater reactivity of the carbon-iodine bond allows for a chemoselective Suzuki-Miyaura coupling at the C3 position under milder conditions. Following the completion of the first coupling, the reaction conditions are modified in the same pot to facilitate a second Suzuki-Miyaura coupling at the less reactive C6 chloro-position, thus affording the desired 3,6-diaryl product. This one-pot sequential approach obviates the need for isolation and purification of the intermediate mono-arylated product, leading to improved efficiency and reduced waste.[1][2]

Experimental Protocols

Materials and Reagents

  • 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (Starting Material 1)

  • Arylboronic acids

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

One-Pot Sequential Suzuki-Miyaura Coupling Protocol

  • First Suzuki-Miyaura Coupling (C3-Arylation):

    • To a dried reaction vessel under an inert atmosphere, add 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), the first arylboronic acid (1.0 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (5 mol%), and dppf (5 mol%).

    • Add a degassed 3:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This typically takes 1 hour.[1][2]

  • Second Suzuki-Miyaura Coupling (C6-Arylation):

    • After completion of the first coupling, add the second arylboronic acid (1.2 equiv.), additional palladium(II) acetate (15 mol%), and dppf (15 mol%) directly to the reaction mixture.

    • Increase the reaction temperature to 100 °C and continue stirring for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.[1][2]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-diaryl-1H-pyrazolo[3,4-b]pyridine.

Data Presentation

Table 1: Substrate Scope and Yields for the One-Pot Sequential Suzuki-Miyaura Coupling [1][2]

EntryArylboronic Acid 1 (Ar¹)Arylboronic Acid 2 (Ar²)ProductOverall Yield (%)
1Phenyl4-Fluorophenyl5a85
2Phenyl4-Methoxyphenyl5b73
3PhenylThiophen-2-yl5c65
44-Fluorophenyl4-Methoxyphenyl5d81
54-FluorophenylThiophen-2-yl5e71
64-MethoxyphenylPhenyl5f70
74-MethoxyphenylThiophen-2-yl5g63

Yields are for the isolated product after column chromatography.

Visualizations

One_Pot_Synthesis_Workflow cluster_step1 Step 1: C3-Arylation cluster_step2 Step 2: C6-Arylation (in the same pot) cluster_workup Work-up & Purification start 6-Chloro-3-iodo-pyrazolo[3,4-b]pyridine + Ar¹B(OH)₂ + Pd(OAc)₂/dppf + Cs₂CO₃ reaction1 Heat to 60 °C in Dioxane/Water start->reaction1 1 hr intermediate Intermediate: 6-Chloro-3-aryl-pyrazolo[3,4-b]pyridine reaction1->intermediate reagents2 Add: Ar²B(OH)₂ + Pd(OAc)₂/dppf intermediate->reagents2 reaction2 Heat to 100 °C reagents2->reaction2 2-8 hrs final_product Final Product: 3,6-Diaryl-pyrazolo[3,4-b]pyridine reaction2->final_product workup Aqueous Work-up & Extraction final_product->workup purification Column Chromatography workup->purification

Caption: Workflow for the one-pot sequential synthesis of 3,6-diaryl-pyrazolo[3,4-b]pyridines.

Reaction_Pathway cluster_cycle1 Catalytic Cycle 1 (C3-Arylation) cluster_cycle2 Catalytic Cycle 2 (C6-Arylation) start_material 6-Chloro-3-iodo-1-PMB-1H-pyrazolo[3,4-b]pyridine oxidative_addition_1 Oxidative Addition start_material->oxidative_addition_1 Pd(0)L₂ 60 °C pd0_1 Pd(0)L₂ intermediate_pd_1 Ar¹-Pd(II)L₂(I) oxidative_addition_1->intermediate_pd_1 transmetalation_1 Transmetalation (with Ar¹B(OH)₂) intermediate_pd_1->transmetalation_1 reductive_elimination_1 Reductive Elimination transmetalation_1->reductive_elimination_1 reductive_elimination_1->pd0_1 Regenerates Catalyst product_1 6-Chloro-3-aryl-1-PMB-1H-pyrazolo[3,4-b]pyridine reductive_elimination_1->product_1 oxidative_addition_2 Oxidative Addition product_1->oxidative_addition_2 Pd(0)L₂ 100 °C pd0_2 Pd(0)L₂ intermediate_pd_2 Ar²-Pd(II)L₂(Cl) oxidative_addition_2->intermediate_pd_2 transmetalation_2 Transmetalation (with Ar²B(OH)₂) intermediate_pd_2->transmetalation_2 reductive_elimination_2 Reductive Elimination transmetalation_2->reductive_elimination_2 reductive_elimination_2->pd0_2 Regenerates Catalyst product_2 3,6-Diaryl-1-PMB-1H-pyrazolo[3,4-b]pyridine reductive_elimination_2->product_2

Caption: Proposed reaction pathway for the sequential Suzuki-Miyaura cross-coupling.

References

Application Note and Protocol: A Scalable Synthesis of 3-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including kinase inhibition, anticancer, and anti-inflammatory activities.[1][2] The targeted introduction of a bromine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions, making 3-bromo-1H-pyrazolo[3,4-b]pyridine a key intermediate in medicinal chemistry and drug discovery. This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for laboratory and pilot-plant scale production.

Overview of the Synthetic Strategy

The presented synthetic approach builds upon established methodologies for the construction of the pyrazolo[3,4-b]pyridine core.[3][4] The strategy involves the formation of the pyridine ring onto a pre-existing pyrazole scaffold. This multi-step synthesis is designed to be robust, high-yielding, and amenable to scale-up.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of 5-amino-3-bromopyrazole cluster_1 Step 2: Condensation with 1,3-Dicarbonyl Compound cluster_2 Step 3: Purification A Malononitrile D 5-amino-3-bromopyrazole A->D B Bromine B->D C Hydrazine C->D F 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine D->F E Acetylacetone E->F G Crude Product F->G H Recrystallization G->H I Pure 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine H->I

Caption: Overall workflow for the scale-up synthesis of a this compound derivative.

Detailed Experimental Protocols

Step 1: Synthesis of 5-amino-3-bromopyrazole

This initial step involves the synthesis of the key pyrazole intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Malononitrile66.06100 g1.51
Bromine159.81241 g (77.3 mL)1.51
Hydrazine hydrate (80%)50.06142 g (138 mL)2.27
Ethanol46.071.5 L-
Sodium acetate82.03124 g1.51

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add malononitrile (100 g, 1.51 mol) and ethanol (1 L).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add bromine (241 g, 1.51 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition should take approximately 2 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • In a separate 2 L beaker, dissolve sodium acetate (124 g, 1.51 mol) in water (500 mL) and cool to 10 °C.

  • Slowly add hydrazine hydrate (142 g, 2.27 mol) to the sodium acetate solution while stirring.

  • Cool the brominated malononitrile mixture back to 0-5 °C and slowly add the hydrazine/acetate solution, keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 200 mL), and dry under vacuum to afford 5-amino-3-bromopyrazole as a solid.

Step 2: Synthesis of 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

This step involves the cyclization to form the pyrazolo[3,4-b]pyridine ring system.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-amino-3-bromopyrazole162.00200 g1.23
Acetylacetone100.12136 g (140 mL)1.36
Acetic acid60.051 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-amino-3-bromopyrazole (200 g, 1.23 mol) and glacial acetic acid (1 L).

  • Add acetylacetone (136 g, 1.36 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into 4 L of ice-cold water with stirring.

  • A precipitate will form. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.

  • Collect the solid product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven at 60 °C.

Step 3: Purification by Recrystallization

Materials:

ReagentQuantity
Crude 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine~250 g
EthanolAs needed

Procedure:

  • Transfer the crude product to a 3 L Erlenmeyer flask.

  • Add ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of hot ethanol necessary.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Data Summary

StepProductStarting Material (moles)Product Mass (g)Yield (%)Purity (by HPLC)
15-amino-3-bromopyrazole1.5119680>95%
2Crude 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine1.2324583~90%
3Pure 3-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-22090 (recrystallization)>99%

Signaling Pathway Diagram (Illustrative)

While this application note focuses on chemical synthesis, this compound derivatives are often designed as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that such compounds might target.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cell Proliferation / Survival TranscriptionFactor->CellularResponse Gene Expression Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Illustrative diagram of a kinase signaling pathway targeted by pyrazolo[3,4-b]pyridine inhibitors.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound derivatives. The described methods are robust and have been optimized for high yield and purity, making them suitable for the production of key intermediates in drug discovery and development programs. The use of readily available starting materials and straightforward reaction conditions facilitates the adoption of this protocol in various research and manufacturing settings.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling yield with 3-bromo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes?

A1: Low conversion can stem from several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyrazolopyridine core can coordinate with the palladium catalyst, leading to inactivation.[1] Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can shield the palladium center and mitigate this issue.[1]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyrazolopyridine ring may be less reactive, leading to a slow oxidative addition step.[1] Increasing the reaction temperature or screening different palladium precatalysts (e.g., G2 or G3 precatalysts) can enhance the rate of this step.

  • Poor Solubility: The starting materials, particularly the heterocyclic halide, may have poor solubility in the chosen solvent system, leading to a heterogeneous mixture and slow reaction rates. Consider screening alternative solvents like DMF, dioxane, or toluene.

Q2: I am observing significant amounts of dehalogenated starting material (1H-pyrazolo[3,4-b]pyridine). How can I minimize this side reaction?

A2: Dehalogenation (protodebromination) is a common side reaction.[2] Here are some strategies to minimize it:

  • N-H Acidity: The acidic N-H proton of the pyrazole ring can contribute to side reactions. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly suppress dehalogenation.[2]

  • Choice of Base and Solvent: Strong bases in protic solvents can promote dehalogenation. Consider using milder bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents.[2]

  • Catalyst and Ligand System: Certain palladium-ligand combinations are more prone to inducing dehalogenation. Bulky, electron-rich phosphine ligands like XPhos and SPhos are often effective in minimizing this side reaction.[2][3][4]

Q3: The desired product is formed, but the yield is low and I have significant byproduct formation, such as homocoupling of the boronic acid. What can I do?

A3: Homocoupling and other side reactions can be minimized by carefully controlling the reaction conditions:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent oxygen from promoting the homocoupling of the boronic acid.[1] Thoroughly degassing the solvent and reaction mixture is crucial.

  • Boronic Acid/Ester Stability: Boronic acids can be prone to degradation (protodeboronation).[1] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability.[1] Also, using anhydrous solvents is recommended.[5]

  • Stoichiometry: A slight excess of the boronic acid or its equivalent (typically 1.1-1.5 equivalents) is often used to drive the reaction to completion.

Q4: How critical is the choice of palladium catalyst and ligand?

A4: The choice of the catalyst system is paramount for a successful Suzuki coupling with heteroaryl halides. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more challenging substrates like this compound often require more advanced catalyst systems. Modern palladacycle precatalysts (e.g., XPhos Pd G2/G3) paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) have shown superior performance by promoting efficient oxidative addition and minimizing side reactions.[3][4]

Data on Reaction Conditions

The following tables summarize various conditions reported for Suzuki-Miyaura coupling reactions of brominated pyrazolopyridine derivatives to provide a comparative overview.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyrazolopyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-Low[3]
XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)1101292[3]
XPhosPdG3 (10)XPhos (10)-THF80163-41[3]

Note: The data in this table is for a closely related 3-bromo pyrazolo[1,5-a]pyrimidin-5-one substrate and is presented for illustrative purposes.

Table 2: Influence of Base and Solvent on Suzuki Coupling

SubstrateBaseSolventOutcome
Unprotected 4-bromopyrazoleStrong inorganic bases (e.g., NaOH, KOH)Protic solventsHigh Debromination[2]
N-Protected 4-bromopyrazoleMilder inorganic bases (e.g., K₃PO₄, CsF)Anhydrous solventsLow Debromination[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point for the optimization of the Suzuki coupling reaction.

  • Reagent Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and ligand (e.g., XPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v or anhydrous DMF) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][6]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.[7]

  • Setup: To a 10 mL microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).[7]

  • Catalyst: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent: Add degassed 1,4-dioxane.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 120-150 °C for 15-40 minutes with stirring.[7]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation Ar'-B(OR)2 Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd(0)L2 Ar-Ar' Product Coupled Product RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid/Ester ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_no_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproduct Formation start Low Yield or No Reaction check_conversion Starting Material Consumed? start->check_conversion catalyst Change Catalyst/Ligand (e.g., XPhos Pd G2) check_conversion->catalyst No dehalogenation Observe Dehalogenation? check_conversion->dehalogenation Yes temperature Increase Temperature catalyst->temperature solvent Screen Solvents temperature->solvent success Optimized Yield solvent->success homocoupling Observe Homocoupling? dehalogenation->homocoupling No protect_N Protect Pyrazole N-H dehalogenation->protect_N Yes degas Ensure Rigorous Degassing homocoupling->degas Yes homocoupling->success No milder_base Use Milder Base (K3PO4) protect_N->milder_base milder_base->success stable_boron Use Boronate Ester degas->stable_boron stable_boron->success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

preventing dehalogenation in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent dehalogenation, a common side reaction in the Suzuki-Miyaura cross-coupling of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of Suzuki reactions and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a simple pyridine derivative instead of the desired biaryl product.[1] This process consumes the starting material, reduces the overall yield of the target molecule, and complicates the purification process due to the presence of a significant byproduct.[1]

Start Bromopyridine + Arylboronic Acid Pd_Catalyst Pd(0) Catalyst + Base Start->Pd_Catalyst Reaction Conditions Desired_Product Desired Suzuki Product (Biaryl) Pd_Catalyst->Desired_Product Desired Pathway: Cross-Coupling Undesired_Product Undesired Dehalogenated Pyridine Pd_Catalyst->Undesired_Product Side Reaction: Dehalogenation

Caption: Competing pathways in the Suzuki reaction of bromopyridines.

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation is primarily caused by factors that either slow down the desired catalytic cycle or promote the formation of a palladium-hydride intermediate.[2] After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, a competing pathway can occur where a hydride source (often the solvent, base, or impurities) reacts with the palladium complex.[2][3] Subsequent reductive elimination then releases the dehalogenated pyridine.[2]

Key contributing factors include:

  • Suboptimal Ligand/Catalyst: The ligand's properties are critical for promoting the desired reaction steps efficiently.[4][5]

  • Inappropriate Base: Strong, nucleophilic bases can promote side reactions.[4]

  • High Temperatures: Elevated temperatures can increase the rate of dehalogenation.[1][4]

  • Presence of Protic Species: Water, alcohols, or even trace moisture can serve as proton sources for hydrodehalogenation.[2][4]

  • Prolonged Reaction Times: Extended exposure to reaction conditions can favor the formation of the dehalogenated byproduct.[4]

G Start Dehalogenation Observed? Ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? Start->Ligand Start Troubleshooting Base Is the base a weak, non-nucleophilic inorganic (e.g., K₃PO₄)? Ligand->Base Yes Action_Ligand Action: Screen bulky, electron-rich ligands. Ligand->Action_Ligand No Temp Is the temperature as low as feasible (e.g., 80-100°C)? Base->Temp Yes Action_Base Action: Switch from alkoxides to K₃PO₄ or Cs₂CO₃. Base->Action_Base No Solvent Are the solvent and reagents anhydrous and degassed? Temp->Solvent Yes Action_Temp Action: Lower temperature and monitor reaction. Temp->Action_Temp No Action_Solvent Action: Use anhydrous solvents and ensure inert atmosphere. Solvent->Action_Solvent No Success Problem Resolved Solvent->Success Yes Action_Ligand->Base Action_Base->Temp Action_Temp->Solvent Action_Solvent->Success

Caption: Troubleshooting workflow for minimizing dehalogenation.

Q3: How can I select the right ligand to suppress dehalogenation?

A3: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands are highly recommended for Suzuki couplings of electron-deficient heteroaryl halides like bromopyridines.[4][6][7] These ligands accelerate the rate-limiting reductive elimination step of the desired catalytic cycle, which allows the cross-coupling pathway to outcompete the dehalogenation pathway.[4][6] Ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[4]

Table 1: Effect of Ligand Selection on a Model Suzuki Reaction This table summarizes general trends observed for the impact of ligand selection on the outcome of a generic Suzuki-Miyaura coupling with a 2-bromopyridine substrate. The data is representative and illustrates common trends.

LigandElectron-Donating AbilitySteric BulkTypical Dehalogenation (%)Typical Desired Product Yield (%)
PPh₃ (Triphenylphosphine)LowModerate25-4050-65
dppfModerateHigh10-2070-85
SPhos / XPhosHighHigh< 5> 90

Data synthesized from general observations in the literature.[4]

Q4: Which bases are best for preventing dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred to minimize dehalogenation.[4] Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), should be avoided as they can promote the undesired side reaction. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices because they are effective at promoting the crucial transmetalation step without significantly increasing the rate of dehalogenation.[4] It is also critical to use an anhydrous grade of the base.[4]

Table 2: Effect of Base Selection on a Model Suzuki Reaction This table summarizes general trends observed for the impact of base selection on the outcome of a generic Suzuki-Miyaura coupling with a 2-bromopyridine substrate using an appropriate ligand like SPhos.

BaseBase StrengthNucleophilicityTypical Dehalogenation (%)Typical Desired Product Yield (%)
NaOtBuStrongHigh15-3060-75
K₂CO₃ModerateLow5-1085-95
K₃PO₄ModerateLow< 5> 95
Cs₂CO₃ModerateLow< 5> 95

Data synthesized from general observations in the literature.[4]

Experimental Protocol

Q5: Can you provide a general, optimized protocol for the Suzuki coupling of a bromopyridine?

A5: Yes. The following is a generalized protocol designed to minimize dehalogenation for a small-scale (1.0 mmol) reaction. This should be used as a starting point and may require optimization for specific substrates.

Reagents & Equipment:

  • Bromopyridine substrate (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 0.02 mmol)

  • SPhos ligand (0.04 eq, 0.04 mmol)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 eq, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane or toluene (5 mL)

  • Flame-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the bromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos ligand (0.04 mmol).[4][7]

  • Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free atmosphere.[7]

  • Solvent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe.[4]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100°C and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Avoid unnecessarily long reaction times.[4]

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water (10 mL) and then brine (10 mL).[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.[4]

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction.

Troubleshooting Guides

This section provides answers to specific problems you may encounter during your experiments.

Question: My Buchwald-Hartwig reaction with an electron-deficient heteroaryl halide shows low to no conversion. What are the potential causes and how can I troubleshoot it?

Answer:

Low or no conversion in the amination of electron-deficient heterocycles is a common issue and can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions.[1]

Potential Causes & Solutions:

  • Catalyst Inhibition by the Heterocycle: The nitrogen atom(s) in electron-deficient heterocycles can coordinate to the palladium catalyst, leading to deactivation.[1]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands shield the palladium center and favor the desired catalytic cycle. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[1][2]

  • Inappropriate Ligand Choice: The ligand is crucial for facilitating both oxidative addition and reductive elimination. For challenging electron-deficient substrates, a ligand that promotes these steps is essential.[1]

    • Solution: Screen a panel of ligands. Biarylphosphine ligands are often a good choice for sterically demanding couplings.[1] For instance, a Xantphos-based catalyst has shown high regioselectivity in the amination of 2,4-dichloropyridine.[1] For primary amines, BrettPhos is a suitable ligand, while RuPhos is often used for secondary amines.[3]

  • Suboptimal Base Selection: The choice of base is critical and highly dependent on the substrates and solvent.[1] Strong, non-nucleophilic bases are generally preferred.[1]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[1] However, if your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may necessitate higher temperatures or longer reaction times.[1] For some five-membered heteroarenes, a combination of a GPhos-based palladium catalyst with sodium trimethylsilanolate (NaOTMS) has proven effective.[4][5]

  • Poor Solvent Choice: The solvent can significantly impact reaction outcomes.

    • Solution: Toluene and 1,4-dioxane are commonly used and often provide good results.[6][7] A screening of solvents is recommended if the initial choice proves ineffective. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the reaction by coordinating to the palladium catalyst.[4]

Question: I am observing significant byproduct formation, such as hydrodehalogenation of my heteroaryl halide. What can I do to minimize this?

Answer:

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of undergoing amination. This often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination to occur.[8]

Potential Causes & Solutions:

  • Slow Reductive Elimination: This is often the rate-limiting step, especially with electron-rich five-membered heterocycles.[5]

    • Solution: The choice of ligand is critical to accelerate reductive elimination. Electron-poor phosphines or ligands with bulky alkyl substituents (e.g., tert-butyl) can facilitate this step.[4]

  • β-Hydride Elimination: This side reaction can compete with the desired C-N bond formation.[8]

    • Solution: Using sterically demanding ligands can disfavor the geometry required for β-hydride elimination. Additionally, optimizing the base and temperature can help minimize this side reaction.

Question: My reaction is very sensitive to air and moisture, leading to inconsistent results. How can I improve the robustness of my experimental setup?

Answer:

While Buchwald-Hartwig reactions are known to be sensitive to oxygen, which can oxidize the Pd(0) catalyst, some modern catalyst systems offer improved air stability.

Potential Causes & Solutions:

  • Catalyst Oxidation: The active Pd(0) species can be oxidized in the presence of air, rendering it inactive.

  • Improper Reaction Setup: Inadequate degassing or use of non-anhydrous solvents can introduce oxygen and water.

    • Solution: Ensure all solvents are thoroughly degassed and dried before use. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. While some protocols mention that small amounts of water can sometimes be tolerated or even beneficial for the reduction of Pd(II) to Pd(0), it is generally good practice to start with anhydrous conditions for reproducibility.[3]

FAQs

Q1: What is the recommended starting point for ligand and palladium source selection for an unknown electron-deficient heterocycle?

A1: A good starting point is to use a palladium(II) pre-catalyst like a G3 or G4 pre-catalyst in combination with a bulky biarylphosphine ligand such as XPhos or RuPhos.[1][4] These have shown broad applicability. Screening a small panel of ligands is highly recommended for optimizing a new transformation.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is substrate-dependent. For robust substrates, NaOtBu is a strong and effective base.[1] For base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, potentially requiring higher reaction temperatures.[1] For five-membered heterocycles, NaOTMS has emerged as a useful, moderately strong base that can prevent decomposition.[5]

Q3: What are the best solvents for Buchwald-Hartwig amination of heterocycles?

A3: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents.[6][7] Ethereal solvents like THF and CPME are also viable options.[4] It is crucial to avoid solvents like chloroform, acetonitrile, and pyridine, which can inhibit the catalyst.[4]

Q4: At what temperature should I run my reaction?

A4: Reaction temperatures can range from room temperature to over 100 °C. For challenging couplings, higher temperatures are often required. However, some modern, highly active catalyst systems can facilitate reactions at milder temperatures, even down to room temperature in some cases.[4] It is advisable to start at a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.

Data Presentation

Table 1: Common Ligands for Buchwald-Hartwig Amination of Heterocycles

LigandAmine TypeKey Features
XPhos Primary & SecondaryBulky, electron-rich biarylphosphine; widely applicable.[1]
RuPhos SecondaryDesigned for secondary amines.[3]
BrettPhos PrimaryDesigned for primary amines.[3]
tBuBrettPhos AmidesMore reactive ligand for less nucleophilic amides.[3]
Xantphos -Can provide high regioselectivity.[1]
BippyPhos Primary & SecondaryEffective for coupling with aryl/heteroaryl chlorides.[10]

Table 2: Common Bases for Buchwald-Hartwig Amination of Heterocycles

BasepKaHCommon Use Cases
NaOtBu 19General strong base for robust substrates.[1][4]
LHMDS 26Strong base, can provide tolerance for protic functional groups.[3]
Cs₂CO₃ 10Weaker base for sensitive substrates.[1][4]
K₃PO₄ -Weaker base for sensitive substrates.[1]
NaOTMS 11Moderately strong base, useful for five-membered heterocycles.[4][5]
DBU -Soluble organic base, can be used for homogeneous reactions.[11]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening

  • To an array of oven-dried reaction vials, add the heteroaryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv).

  • In a glovebox, add the palladium pre-catalyst (e.g., 2 mol%) and the specific ligand to be screened (e.g., 4 mol%) to each vial.

  • Add the degassed solvent (to achieve a concentration of ~0.1 M in the heteroaryl halide).

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer plate.

  • Run the reactions for a set time (e.g., 12-24 hours).

  • After cooling to room temperature, quench the reactions and analyze the crude reaction mixtures by a suitable method (e.g., LC-MS or GC-MS) to determine conversion and identify byproducts.

Protocol 2: Small-Scale Reaction Optimization

  • To an oven-dried vial equipped with a magnetic stir bar, add the heteroaryl halide (e.g., 0.5 mmol), the amine (0.6 mmol), the optimized base (e.g., 0.7 mmol), the palladium pre-catalyst (e.g., 1-2 mol%), and the optimized ligand (e.g., 2-4 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low/No Conversion catalyst_inhibition Potential Catalyst Inhibition? start->catalyst_inhibition ligand_issue Suboptimal Ligand? catalyst_inhibition->ligand_issue No use_bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, RuPhos) catalyst_inhibition->use_bulky_ligand Yes base_issue Incorrect Base? ligand_issue->base_issue No screen_ligands Screen Ligand Panel (e.g., Biarylphosphines) ligand_issue->screen_ligands Yes solvent_issue Poor Solvent Choice? base_issue->solvent_issue No optimize_base Optimize Base (NaOtBu vs. Cs2CO3/K3PO4) base_issue->optimize_base Yes change_solvent Change Solvent (Toluene, Dioxane) solvent_issue->change_solvent Yes success Successful Reaction solvent_issue->success No, consult further use_bulky_ligand->success screen_ligands->success optimize_base->success change_solvent->success

Caption: Troubleshooting workflow for low conversion.

Reaction_Setup reagents Reagents: Heteroaryl Halide Amine Base reaction_vessel Reaction Vessel (under Inert Atmosphere) reagents->reaction_vessel catalyst_system Catalyst System: Pd Pre-catalyst Ligand catalyst_system->reaction_vessel solvent Degassed Solvent solvent->reaction_vessel heating_stirring Heating & Stirring reaction_vessel->heating_stirring workup Workup & Purification heating_stirring->workup product Product workup->product

References

Technical Support Center: Purification of 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-bromo-1H-pyrazolo[3,4-b]pyridine reaction mixtures.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low recovery of the desired product after purification.

Question: I have a low yield of this compound after column chromatography or recrystallization. What are the potential causes and how can I improve the recovery?

Answer: Low recovery can stem from several factors throughout the purification process. Here is a step-by-step guide to troubleshoot this issue:

  • Incomplete Extraction: The product may not have been fully extracted from the aqueous layer during the initial work-up. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in its neutral form, and perform multiple extractions with a suitable organic solvent.

  • Improper Column Chromatography Conditions:

    • Solvent Polarity: The eluent may be too polar, causing your product to elute too quickly with impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. It is recommended to start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.[1]

    • Column Overloading: Overloading the column with crude material can lead to poor separation and loss of product. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Recrystallization Solvent Selection: The chosen solvent system may not be optimal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or solvent mixtures.

  • Product Adsorption: The compound may be adsorbing to the stationary phase (silica gel) or glassware. To mitigate this, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent, especially if your compound is basic.

  • Product Volatility: Although less common for this type of molecule, ensure that the product is not being lost during solvent removal under reduced pressure by using appropriate temperature and vacuum settings.

Issue 2: The purified product is still impure as indicated by TLC or NMR.

Question: After purification, I still see multiple spots on the TLC plate, or my NMR spectrum shows significant impurities. What should I do?

Answer: Persistent impurities often require a multi-step purification approach or optimization of the current method.

  • Co-eluting Impurities: Some by-products may have similar polarity to your desired product, making separation by column chromatography challenging.

    • Optimize Eluent System: Try a different solvent system for column chromatography. For example, using a mixture of dichloromethane and methanol can sometimes provide better separation for polar compounds.

    • Alternative Chromatography: Consider using a different stationary phase, such as alumina, or employing preparative HPLC for difficult separations.

  • Regioisomers: The synthesis of pyrazolo[3,4-b]pyridines can sometimes lead to the formation of regioisomers, which can be difficult to separate.[1] Flash column chromatography is the most common method for separating regioisomers, and careful selection of the eluent is critical. A shallow gradient of hexane and ethyl acetate is a good starting point.[1]

  • Residual Catalysts or Reagents: If your synthesis involved a catalyst (e.g., palladium), it might be retained in the product. Specific work-up procedures are often necessary to remove these. For example, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual metal catalysts.

  • Recrystallization: If the impurity profile allows, a second recrystallization from a different solvent system can significantly improve purity.

  • Purity of Starting Materials: Impurities in the starting materials can carry through the reaction and purification steps. Ensure the purity of your reactants before starting the synthesis.

Issue 3: Difficulty with the work-up procedure.

Question: I am having trouble with the work-up of my reaction mixture. What is a general procedure and what are some common pitfalls?

Answer: A proper work-up is crucial for removing inorganic salts and other polar impurities before chromatographic purification.[1]

  • General Procedure:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the reaction solvent is water-miscible (e.g., DMF, THF), it should be removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution (e.g., NaHCO₃, NH₄Cl).

    • The layers are separated, and the aqueous layer is extracted multiple times with the organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is evaporated to yield the crude product.

  • Common Pitfalls:

    • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making layer separation difficult. Gentle inversion of the separatory funnel is usually sufficient. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it.

    • Incorrect Aqueous Wash: Using an acidic or basic wash that could react with your product should be avoided unless intended for purification. For a neutral compound like this compound, a neutral water wash followed by a brine wash is generally sufficient.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound?

A1: A good starting point for silica gel column chromatography is a gradient eluent system of hexane and ethyl acetate.[1] You can start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., from 0% to 50%). The optimal gradient will depend on the specific impurities in your crude mixture. It is highly recommended to first determine the appropriate solvent system using thin-layer chromatography (TLC).

Q2: What are some suitable solvents for recrystallizing this compound?

A2: While the ideal solvent must be determined experimentally, common solvents for recrystallizing pyrazolopyridine derivatives include mixtures of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a non-solvent in which it is insoluble (e.g., n-pentane, hexane). For example, dissolving the crude product in a minimal amount of hot ethyl acetate and then slowly adding hexane until turbidity is observed, followed by cooling, can be an effective method.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the purified product on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your product from impurities. Staining with a visualizing agent (e.g., potassium permanganate, iodine) or using a UV lamp can help in detecting spots.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted starting materials.

  • Reagents from the synthesis, such as N-iodosuccinimide (NIS) if an iodination step was performed on a related precursor.[2]

  • By-products from side reactions, including regioisomers.[1]

  • Residual palladium catalysts if a cross-coupling reaction was used in the synthesis.

  • Protecting groups (e.g., PMB-Cl) if they were used and not completely removed.

Q5: What purity level should I aim for?

A5: For drug development and many research applications, a purity of >95% is often required. This can typically be confirmed by High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).

Data Presentation

Table 1: Typical Purification Parameters for Pyrazolo[3,4-b]pyridine Derivatives

ParameterValue/RangeNotes
Column Chromatography
Stationary PhaseSilica Gel (200-300 mesh)The most common stationary phase.[1]
Mobile PhaseHexane/Ethyl Acetate GradientStart with a low polarity and gradually increase.
Dichloromethane/MethanolUseful for more polar compounds.
Recrystallization Solvents
Solvent PairsDichloromethane/n-pentaneFor inducing crystallization.
Ethyl Acetate/n-pentaneA common combination for purification.
Ethanol/Diethyl EtherCan also be an effective solvent system.
Purity Analysis
Target Purity>95%Confirmed by HPLC.
HPLC ConditionsC18 column, Acetonitrile/Water gradient with 0.1% TFAA general method that can be adapted.

Experimental Protocols

Protocol 1: General Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and finally 100% ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: General Recrystallization Procedure

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the material.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc/Water) crude->workup extraction Extraction & Drying workup->extraction crude_product Crude Product extraction->crude_product purification Purification crude_product->purification column Column Chromatography (Silica, Hexane/EtOAc) purification->column Primary Method recrystal Recrystallization purification->recrystal Alternative/Secondary pure_product Pure this compound column->pure_product recrystal->pure_product analysis Purity Analysis (TLC, NMR, HPLC) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_yield Yield Issues start Purification Attempt low_yield Is Yield Acceptable? start->low_yield check_purity Is Purity >95%? success Purification Successful check_purity->success Yes re_column Re-run Column with Shallow Gradient check_purity->re_column No low_yield->check_purity Yes check_workup Optimize Work-up/ Extraction low_yield->check_workup No failure Further Optimization Needed prep_hplc Preparative HPLC re_column->prep_hplc re_recrystal Recrystallize from Different Solvent prep_hplc->re_recrystal re_recrystal->failure check_column Check Column Loading & Eluent Polarity check_workup->check_column check_recrystal Optimize Recrystallization Solvent check_column->check_recrystal check_recrystal->failure

References

Technical Support Center: Palladium Catalyst Removal from Pyrazolo[3,4-b]pyridine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from pyrazolo[3,4-b]pyridine products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my pyrazolo[3,4-b]pyridine product?

A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual palladium permitted in active pharmaceutical ingredients (APIs). For oral medications, the limit is typically 10 ppm, and for parenteral drugs, it is 1 ppm. Beyond regulatory compliance, residual palladium can interfere with downstream chemical reactions and compromise the stability and biological activity of the final compound.

Q2: What are the most common methods for removing palladium catalysts?

A2: The most common methods for palladium removal from nitrogen-containing heterocyclic compounds like pyrazolo[3,4-b]pyridines include treatment with scavengers, activated carbon, chromatography, and crystallization. The choice of method depends on the nature of your specific compound, the reaction solvent, and the level of palladium contamination.

Q3: How do I choose the right palladium scavenger for my pyrazolo[3,4-b]pyridine?

A3: The selection of a suitable scavenger is critical. For nitrogen-containing heterocycles, scavengers with functional groups that can effectively chelate palladium are preferred. Thiol-based scavengers are highly effective but can sometimes lead to product degradation. Amine-based and silica-based scavengers are also widely used. It is often necessary to screen several scavengers to find the optimal one for your specific substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: Standard purification methods (chromatography, crystallization) are not reducing palladium to the required level.

  • Possible Cause: The palladium species may be complexed with your pyrazolo[3,4-b]pyridine product, making it difficult to remove by simple physical separation methods.

  • Troubleshooting Steps:

    • Employ a Scavenger: Introduce a palladium scavenger post-reaction. Thiol-based scavengers like QuadraSil® MP or amine-based scavengers such as Smopex-234 are often effective.

    • Solvent Selection: The choice of solvent can significantly impact the efficiency of scavenging. It is recommended to perform scavenging in a solvent in which the scavenger has optimal activity and the product is stable.

    • Optimize Conditions: The effectiveness of scavenging is influenced by temperature and time. It is advisable to screen different temperatures (e.g., room temperature to 80 °C) and reaction times (e.g., 2 to 24 hours) to optimize palladium removal.

Issue 2: The chosen palladium scavenger is leading to product degradation.

  • Possible Cause: Some scavengers, particularly those with strong nucleophilic groups like thiols, can react with sensitive functional groups on your pyrazolo[3,4-b]pyridine molecule.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., amine, silica-based).

    • Modify Reaction Conditions: Lowering the temperature and reducing the treatment time with the scavenger can sometimes minimize product degradation while still effectively removing palladium.

    • Use a milder scavenger: Consider using a less reactive scavenger, even if it requires a longer treatment time or a larger excess.

Issue 3: Inconsistent results in palladium removal.

  • Possible Cause: The form of the residual palladium (e.g., Pd(0) vs. Pd(II)) can vary between batches, affecting the efficiency of a given removal method.

  • Troubleshooting Steps:

    • Oxidative/Reductive Workup: An oxidative workup (e.g., with a mild oxidant) can help convert colloidal Pd(0) to more soluble Pd(II) species, which are often easier to remove with scavengers. Conversely, a reductive workup might be beneficial in other cases.

    • Standardize Reaction Quenching: Ensure a consistent workup procedure for your palladium-catalyzed reaction to maintain a consistent form of the residual palladium.

    • Combine Methods: A multi-step approach, such as an initial treatment with activated carbon followed by a scavenger, can provide more robust and consistent palladium removal.

Quantitative Data on Palladium Scavengers

The following table summarizes the performance of various palladium scavengers under different conditions. This data can serve as a starting point for selecting a suitable scavenger for your pyrazolo[3,4-b]pyridine product.

Scavenger TypeExample ScavengerFunctional GroupTypical Loading (equiv.)Temperature (°C)Time (h)Palladium Removal Efficiency (%)Reference
Silica-BasedSiliaMetS ThiolThiol4-1025-752-16>95%SiliCycle
Polymer-BasedSmopex-234Amine5-1020-804-24>90%Johnson Matthey
Activated CarbonDarco® G-60Carbon10-20 wt%25-801-1280-99%Sigma-Aldrich
Functionalized PolymerQuadraSil® MPThiol3-525-602-8>98%EMD Millipore

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Following the completion of the palladium-catalyzed reaction, cool the reaction mixture to room temperature.

  • Add the selected palladium scavenger (e.g., 5 equivalents of a silica-based thiol scavenger).

  • Stir the mixture at the optimized temperature (e.g., 50 °C) for the determined time (e.g., 6 hours).

  • Monitor the palladium levels in the solution periodically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Once the desired palladium level is reached, filter off the scavenger.

  • Wash the filter cake with a suitable solvent to recover any adsorbed product.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolve the crude pyrazolo[3,4-b]pyridine product in a suitable solvent.

  • Add activated carbon (e.g., 15 wt%) to the solution.

  • Heat the mixture with stirring (e.g., to 60 °C) for a specified time (e.g., 4 hours).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

Visualizations

Palladium_Removal_Workflow start Crude Pyrazolo[3,4-b]pyridine (High Pd Content) method_selection Select Removal Method start->method_selection scavenging Scavenger Treatment method_selection->scavenging Complex Pd carbon Activated Carbon method_selection->carbon Colloidal Pd chromatography Chromatography method_selection->chromatography General Purification crystallization Crystallization method_selection->crystallization Crystalline Product analysis ICP-MS Analysis scavenging->analysis carbon->analysis chromatography->analysis crystallization->analysis pass Pd < 10 ppm analysis->pass fail Pd > 10 ppm analysis->fail troubleshoot Troubleshoot fail->troubleshoot troubleshoot->method_selection Re-evaluate

Caption: A workflow for selecting and implementing a palladium removal strategy.

Troubleshooting_Logic start High Palladium Content After Initial Purification cause1 Possible Cause: Pd Complexation start->cause1 cause2 Possible Cause: Product Degradation start->cause2 cause3 Possible Cause: Inconsistent Pd Species start->cause3 solution1 Solution: Use a Scavenger cause1->solution1 solution2 Solution: Screen Scavengers & Optimize Conditions cause2->solution2 solution3 Solution: Standardize Workup & Combine Methods cause3->solution3

Caption: A troubleshooting guide for common palladium removal issues.

Technical Support Center: Synthesis of 3-Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-substituted pyrazolo[3,4-b]pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of Regioisomers

Question: I am synthesizing a 4,6-disubstituted pyrazolo[3,4-b]pyridine using an unsymmetrical 1,3-dicarbonyl compound and a 5-aminopyrazole, and I am obtaining a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a common challenge when using unsymmetrical starting materials. The regioselectivity is primarily influenced by the relative electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound.[1]

Troubleshooting Strategies:

  • Choice of 1,3-Dicarbonyl Compound:

    • Utilize a 1,3-dicarbonyl compound with significantly different electrophilic centers. For example, a β-ketoester will favor the attack of the pyrazole's amino group at the more electrophilic ketone carbonyl. When using 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF₃ group is more electrophilic, leading to the formation of 4-trifluoromethyl-pyrazolo[3,4-b]pyridines.

  • Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst can influence the reaction pathway. Acidic conditions, such as using acetic acid, are commonly employed. In some cases, the addition of a co-catalyst like triethylamine can improve yields and potentially influence regioselectivity.[2] The use of specific electrophilic additives in combination with different solvents can also afford moderate regiocontrol. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, using tosyl anhydride in polar solvents favored one regioisomer, while triflic anhydride in dichloromethane favored the other.

    • Temperature: Optimization of the reaction temperature is crucial. Monitor the reaction at different temperatures using Thin Layer Chromatography (TLC) to find the optimal condition that favors the formation of the desired isomer.

Separation of Regioisomers:

If the formation of regioisomers cannot be avoided, the following purification techniques can be employed:

  • Flash Column Chromatography: This is the most common method for separating regioisomers. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.[3]

  • Recrystallization: If the regioisomers exhibit different solubilities in a particular solvent system, fractional recrystallization can be a powerful purification method.

Issue 2: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a 3-substituted pyrazolo[3,4-b]pyridine, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in three-component reactions for pyrazolo[3,4-b]pyridine synthesis are a frequent issue and can arise from several factors.[3] A systematic approach to troubleshooting is recommended.

Potential Causes and Troubleshooting Steps:

  • Purity of Starting Materials: The purity of the starting materials, especially the 5-aminopyrazole, is critical. Impurities can interfere with the reaction, leading to the formation of side products.

    • Recommendation: Ensure all reactants are of high purity. If necessary, purify the starting materials by recrystallization or column chromatography before use.[3]

  • Reaction Conditions:

    • Catalyst: The choice and loading of the catalyst can significantly impact the reaction outcome. For reactions involving aldehydes, 5-aminopyrazoles, and active methylene compounds, catalysts like nano-magnetic metal-organic frameworks have been shown to be effective.[4]

    • Solvent: The solvent plays a crucial role in reactant solubility and reaction kinetics. Screening different solvents can help identify the optimal medium for your specific reaction.

    • Temperature and Time: Suboptimal temperature or reaction time can lead to incomplete reactions or degradation of the product.

      • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others require heating.[3] Monitor the reaction progress by TLC to determine the optimal reaction time.

  • Formation of Stable Intermediates: In some cases, the reaction may stall at an intermediate stage. For example, in the reaction of 5-aminopyrazoles with enaminones, a stable enaminone intermediate can be formed which may not cyclize efficiently under the initial reaction conditions.

Issue 3: N-Alkylation Side Reactions (N1 vs. N2)

Question: I am trying to N-alkylate my pyrazolo[3,4-b]pyridine, but I am getting a mixture of N1 and N2 alkylated products. How can I achieve selective N-alkylation?

Answer: The pyrazole ring of the pyrazolo[3,4-b]pyridine scaffold has two nitrogen atoms (N1 and N2) that can be alkylated. The regioselectivity of this reaction is influenced by several factors, including the solvent, the base used, and the nature of the alkylating agent.

Controlling N-Alkylation Regioselectivity:

  • Solvent Effects: The polarity of the solvent can have a profound effect on the site of alkylation. In the alkylation of related azolo-fused heterocycles, using a non-polar solvent like THF with NaHMDS as a base favored N2-alkylation, while a polar solvent like DMSO reversed the selectivity to favor N1-alkylation. This is attributed to the formation of different ion pairs (close ion pairs in THF vs. solvent-separated ion pairs in DMSO).[5]

  • Protecting Groups: If selective N-alkylation is difficult to achieve, consider using a protecting group strategy. For example, the NH of the pyrazole can be protected with a group like p-methoxybenzyl (PMB), followed by functionalization at other positions, and subsequent deprotection.

Solvent Base Typical Major Product
THF (non-polar)NaHMDSN2-alkylated
DMSO (polar)NaHMDSN1-alkylated

Table 1: Solvent effect on the N-alkylation of pyrazolo[3,4-d]pyrimidines, a related heterocyclic system.[5]

Issue 4: Hydrolysis of Nitrile Precursors

Question: I am using a 2-chloro-3-cyanopyridine derivative as a precursor for my pyrazolo[3,4-b]pyridine synthesis. I am observing the formation of the corresponding carboxylic acid or amide as a byproduct. How can I prevent this?

Answer: The hydrolysis of the nitrile group to a carboxylic acid or an amide is a potential side reaction, especially under acidic or basic conditions used during the reaction or work-up.

Troubleshooting Strategies:

  • Control of pH:

    • Reaction: If the main reaction is conducted under strongly acidic or basic conditions, consider if milder conditions could be employed.

    • Work-up: During the work-up procedure, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and promptly.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions if water is not a required reagent for the main transformation. Use dry solvents and reagents.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature.

  • Isolation of Intermediates: In some synthetic routes, the 2-chloro-3-cyanopyridine is an intermediate that is not isolated before the subsequent hydrolysis step to the corresponding nicotinic acid.[6] If the nitrile functionality is desired in the final product, ensure that the reaction conditions are not conducive to its hydrolysis.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 4-(Aryl)-3-(aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile[7]

This protocol describes a Knoevenagel condensation approach.

Materials:

  • 5-Aminopyrazole derivative (1) (0.01 mol)

  • Aroylacetonitrile (2) (0.01 mol)

  • Triethylorthoformate (0.012 mol)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of 5-aminopyrazole (1), aroylacetonitrile (2), and triethylorthoformate is heated on a water bath at 80-90 °C for 2-4 hours (monitored by TLC).

  • After cooling, the reaction mixture is stirred in petroleum ether (40-60 °C) for one hour.

  • The separated solid (pyrazolopropenenitrile intermediate 3) is filtered, washed with excess petroleum ether, and recrystallized from acetonitrile or DMF.

  • A solution of the intermediate (3) (0.001 mol) in a 1:1 (v/v) mixture of DMF and HCl is refluxed for 6 hours (monitored by TLC).

  • After cooling, the reaction mixture is filtered, and the solid is washed with DMF and recrystallized from ethyl acetate to yield the final product.

Entry 5-Aminopyrazole (1) Aroylacetonitrile (2) Product (5) Yield (%)
13-Aryl-1-phenyl-1H-pyrazol-5-amine3-Oxo-3-phenylpropanenitrile4-(Phenyl)-3-(aryl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileGood

Table 2: Representative yields for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles.

Protocol 2: Gould-Jacobs Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridines

The Gould-Jacobs reaction is a classic method for synthesizing quinolines and can be adapted for pyrazolo[3,4-b]pyridines.[1]

Materials:

  • 3-Aminopyrazole derivative

  • Diethyl 2-(ethoxymethylene)malonate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol (optional)

Procedure:

  • A mixture of the 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated. The reaction can be performed neat at 100-110 °C for 1.5 to 12 hours or in ethanol at reflux.

  • The intermediate formed is then treated with POCl₃ to effect cyclization and chlorination, affording the 4-chloro-1H-pyrazolo[3,4-b]pyridine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Mix Reactants (e.g., 5-Aminopyrazole, 1,3-Dicarbonyl) reaction Reaction (Solvent, Catalyst, Temp.) start->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography, Recrystallization) crude->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure Product analysis->final_product

Caption: General experimental workflow for the synthesis of 3-substituted pyrazolo[3,4-b]pyridines.

troubleshooting_workflow start Low Yield or Side Product Formation check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst, Solvent) check_purity->optimize_conditions Pure check_workup Review Work-up Procedure optimize_conditions->check_workup analyze_byproducts Identify Byproducts (NMR, MS) check_workup->analyze_byproducts modify_synthesis Modify Synthetic Route or Purification analyze_byproducts->modify_synthesis success Improved Yield/ Purity modify_synthesis->success

Caption: Troubleshooting decision tree for addressing common issues in pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Enhancing the Solubility of 3-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. These compounds, while promising as kinase inhibitors and for other therapeutic applications, often exhibit low aqueous solubility, which can hinder their preclinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound derivatives?

A1: Derivatives of this compound are generally characterized by low aqueous solubility. This is attributed to their relatively rigid, planar heterocyclic structure and the presence of the hydrophobic bromine atom. However, they typically exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and chloroform.[1]

Q2: My this compound derivative is precipitating out of my aqueous buffer during my in vitro assay. What can I do?

A2: Premature precipitation is a common issue. Consider the following troubleshooting steps:

  • Increase Co-solvent Concentration: If your assay tolerates it, gradually increasing the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) can help maintain solubility.

  • pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility. A pH-solubility profile study is recommended to determine the optimal pH range.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80, can help to form micelles that encapsulate the compound and increase its apparent solubility.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q3: I need to formulate a this compound derivative for oral administration in an animal model. What are the recommended starting points?

A3: For oral formulation of poorly soluble compounds like these, several strategies can be effective:

  • Co-solvent Systems: A mixture of water, a co-solvent (e.g., polyethylene glycol 400), and a surfactant can be a simple and effective vehicle.

  • Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a hydrophilic polymer can significantly enhance its dissolution rate and oral bioavailability.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve absorption.

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Recommended Solution
Compound crashes out when diluting from a DMSO stock solution into an aqueous buffer. The compound's solubility limit in the final buffer composition has been exceeded.1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent in the final buffer.3. Add a solubilizing excipient (e.g., surfactant, cyclodextrin) to the aqueous buffer before adding the compound stock.
Low and variable results in cell-based assays. Poor solubility leading to inconsistent compound concentration in the cell culture medium.1. Prepare a more stable formulation using techniques like cyclodextrin complexation or a nanosuspension.2. Visually inspect the wells for any signs of precipitation before and during the assay.3. Quantify the compound concentration in the medium at the beginning and end of the experiment using an appropriate analytical method (e.g., HPLC-UV).
Difficulty achieving a high enough concentration for in vivo efficacy studies. The inherent low solubility of the compound in pharmaceutically acceptable vehicles.1. Explore advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations.2. Conduct a systematic screening of different co-solvents and excipients to identify a suitable vehicle.
Inconsistent results between different batches of the synthesized compound. Potential polymorphism, where different crystal forms of the compound have different solubilities.1. Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).2. Develop a controlled crystallization process to ensure consistent production of the desired polymorphic form.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes hypothetical quantitative data for a representative this compound derivative to illustrate the potential improvements with different formulation approaches. Actual results will vary depending on the specific derivative and experimental conditions.

Formulation Approach Vehicle/Excipient Apparent Solubility (µg/mL) Fold Increase
Aqueous Buffer Phosphate Buffered Saline (pH 7.4)0.51
Co-solvent System 20% PEG 400 in Water1530
Cyclodextrin Complexation 10% (w/v) Hydroxypropyl-β-cyclodextrin50100
Amorphous Solid Dispersion 1:4 drug-to-polymer ratio with PVP K30150300
Nanosuspension 2% (w/v) drug loading with 0.5% HPMC80160

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a this compound derivative to enhance its aqueous solubility and dissolution rate.

Materials:

  • This compound derivative

  • Polyvinylpyrrolidone (PVP K30)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 100 mg of the this compound derivative and 400 mg of PVP K30 (1:4 drug-to-polymer ratio).

  • Dissolve both components in a suitable solvent system, such as a 1:1 mixture of DCM and methanol, in a round-bottom flask. Ensure complete dissolution.

  • Remove the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature using XRPD and DSC and determine the improvement in solubility and dissolution rate.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of a this compound derivative to increase its surface area and dissolution velocity.

Materials:

  • This compound derivative (micronized)

  • Hydroxypropyl methylcellulose (HPMC)

  • Purified water

  • Zirconium oxide milling beads (0.5 mm)

  • High-energy planetary ball mill or a dedicated media mill

Procedure:

  • Prepare a 1% (w/v) HPMC solution in purified water to act as a stabilizer.

  • Disperse 200 mg of the micronized this compound derivative in 10 mL of the HPMC solution.

  • Add the dispersion to a milling chamber containing zirconium oxide beads.

  • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the particle size reduction periodically using a particle size analyzer.

  • Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling beads.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential. Evaluate its dissolution properties.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Derivative Cosolvents Co-solvents Problem->Cosolvents Cyclodextrins Cyclodextrin Complexation Problem->Cyclodextrins SolidDispersion Amorphous Solid Dispersion Problem->SolidDispersion Nanosuspension Nanosuspension Problem->Nanosuspension Solubility Solubility Measurement Cosolvents->Solubility Cyclodextrins->Solubility SolidDispersion->Solubility Characterization Physicochemical Characterization (XRPD, DSC) SolidDispersion->Characterization Nanosuspension->Solubility Nanosuspension->Characterization Dissolution Dissolution Rate Testing Solubility->Dissolution InVitro In Vitro / In Vivo Testing Dissolution->InVitro Characterization->InVitro

Caption: Workflow for addressing poor solubility of pyrazolopyridine derivatives.

troubleshooting_logic Start Compound Precipitates in Aqueous Solution CheckConc Is the concentration too high? Start->CheckConc CheckSolvent Is the co-solvent percentage too low? CheckConc->CheckSolvent No ReduceConc Reduce Concentration CheckConc->ReduceConc Yes CheckExcipient Are solubilizing excipients used? CheckSolvent->CheckExcipient No IncreaseSolvent Increase Co-solvent % CheckSolvent->IncreaseSolvent Yes AddExcipient Add Surfactant or Cyclodextrin CheckExcipient->AddExcipient No Success Solubility Issue Resolved ReduceConc->Success IncreaseSolvent->Success AddExcipient->Success

Caption: Troubleshooting logic for compound precipitation.

References

Validation & Comparative

Navigating the NMR Landscape of 3-Substituted-1H-pyrazolo[3,4-b]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating the molecular architecture of organic molecules. This guide provides a comparative analysis of the NMR characterization of 3-substituted-1H-pyrazolo[3,4-b]pyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

The 1H-pyrazolo[3,4-b]pyridine core is a versatile heterocyclic system, and substitution at the 3-position can significantly influence its electronic environment and, consequently, its NMR spectral properties. This guide summarizes key ¹H and ¹³C NMR data for a range of 3-substituted analogs, offering a valuable resource for identifying and characterizing these compounds.

Comparative NMR Data

The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the nature of the substituent at the 3-position of the 1H-pyrazolo[3,4-b]pyridine ring. The following tables provide a comparative summary of reported NMR data for various substitution patterns.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative 3-Substituted-1H-pyrazolo[3,4-b]pyridines

Substituent at C3H4H5H6Other Key SignalsSolvent
H8.06 (s)7.13-8.55 (m)7.13-8.55 (m)-CDCl₃
Methyl---2.74 (s, 3H, CH₃)CDCl₃
Phenyl8.07 (s)7.27-7.49 (m)7.27-7.49 (m)8.26 (d, 2H), 7.49 (t, 2H), 7.27 (t, 1H)CDCl₃
Amine---6.27 (bs, 2H, NH₂)DMSO-d₆
Benzamide---11.10 (bs, 1H, NH), 8.03 (d, 2H)DMSO-d₆

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative 3-Substituted-1H-pyrazolo[3,4-b]pyridines

Substituent at C3C3C3aC4C5C6C7aOther Key SignalsSolvent
H-------CDCl₃
Methyl------12.6 (CH₃)CDCl₃
Phenyl151.85140.18104.75120.90128.98160.83132.38, 129.33, 125.74 (Ph)CDCl₃
Amine159.08141.46115.57128.21134.90148.93-DMSO-d₆
Benzamide------167.7 (C=O)DMSO-d₆

Note: The chemical shifts are indicative and can vary based on the solvent, concentration, and other substituents on the ring system.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data. The following outlines a general procedure for the NMR characterization of 3-substituted-1H-pyrazolo[3,4-b]pyridines.

General Procedure for NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of the purified 3-substituted-1H-pyrazolo[3,4-b]pyridine derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The spectral width is typically around 200-220 ppm.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum. The chemical shifts are then referenced to the internal standard.

Visualization of the Characterization Workflow

The process of characterizing 3-substituted-1H-pyrazolo[3,4-b]pyridines using NMR can be visualized as a logical workflow.

NMR_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 3-Substituted-1H-pyrazolo[3,4-b]pyridine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (in Deuterated Solvent) Purification->SamplePrep H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR DataProcessing Data Processing & Referencing H1_NMR->DataProcessing C13_NMR->TwoD_NMR C13_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Confirmation SpectralAnalysis->StructureElucidation

Caption: Workflow for the NMR characterization of novel compounds.

This guide provides a foundational understanding of the NMR characteristics of 3-substituted-1H-pyrazolo[3,4-b]pyridines. For unambiguous structure determination, especially for complex substitution patterns, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable tools and should be employed. Researchers are encouraged to consult the primary literature for more specific and detailed NMR data related to their compounds of interest.

A Comparative Guide to HPLC Purity Analysis of 3-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with its alternatives—Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—for the purity analysis of 3-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. Ensuring the purity of these heterocyclic compounds is paramount in drug discovery and development, as impurities can significantly impact biological activity, toxicity, and safety profiles. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical methodology.

Introduction to Purity Analysis Techniques

The determination of purity for pharmaceutical compounds like this compound derivatives relies on a variety of analytical techniques. Each method offers a unique set of advantages and limitations in terms of resolution, speed, sensitivity, and applicability.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone in pharmaceutical analysis, offering robust and reliable separation of non-volatile and thermally labile compounds.[1] Its versatility and wide availability make it a common choice for purity determination.

  • Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC, utilizing smaller particle sizes in the stationary phase to achieve faster analysis times, improved resolution, and enhanced sensitivity.[2][3]

  • Supercritical Fluid Chromatography (SFC) is recognized as a "green" chromatography technique due to its use of supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption. It is particularly advantageous for the separation of chiral compounds and can be faster than HPLC.

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and structural information for impurity identification.

Comparative Performance Data

The selection of an analytical technique is often guided by a combination of factors including the desired speed of analysis, the required sensitivity for detecting trace impurities, and the resolution needed to separate closely related compounds. The following table summarizes representative performance data for the analysis of this compound derivatives and similar heterocyclic compounds using HPLC, UPLC, SFC, and GC.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Supercritical Fluid Chromatography (SFC)Gas Chromatography (GC-MS)
Typical Analysis Time 15 - 30 minutes2 - 10 minutes3 - 15 minutes10 - 25 minutes
Relative Resolution GoodExcellentGood to ExcellentExcellent
Relative Sensitivity GoodExcellentGoodExcellent
Solvent Consumption HighLowVery LowLow
Compound Volatility Not requiredNot requiredNot requiredRequired
Thermal Stability RequiredRequiredRequiredRequired

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of pyrazolo[3,4-b]pyridine derivatives and other nitrogen-containing heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reversed-phase HPLC method suitable for the purity analysis of this compound derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This UPLC method offers a significant reduction in analysis time and an increase in sensitivity compared to the conventional HPLC method.

  • Instrumentation: A UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.5 min: 95-5% B

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Detection: PDA detection at 254 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

Supercritical Fluid Chromatography (SFC) Protocol

SFC is a valuable alternative, particularly for its speed and reduced environmental impact. This protocol is designed for the analysis of nitrogen-containing heterocyclic compounds.

  • Instrumentation: An SFC system with a UV or PDA detector.

  • Column: Cyano- or amino-propyl stationary phase (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Supercritical CO2

    • Co-solvent: Methanol with 0.1% ammonium hydroxide

  • Gradient Program: 5-40% co-solvent over 10 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This GC-MS method is suitable for the analysis of this compound derivatives, assuming they are sufficiently volatile and thermally stable.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C, hold for 5 minutes

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

  • Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.2 mg/mL.

Visualizing the Analytical Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for purity analysis and the logical considerations for selecting the most appropriate analytical technique.

G cluster_workflow Experimental Workflow for Purity Analysis prep Sample Preparation (Dissolution & Filtration) analysis Chromatographic Analysis (HPLC, UPLC, SFC, or GC) prep->analysis detection Detection (UV, PDA, or MS) analysis->detection data_proc Data Processing (Peak Integration & Purity Calculation) detection->data_proc report Reporting (Certificate of Analysis) data_proc->report

General workflow for chromatographic purity analysis.

G cluster_decision Decision Logic for Analytical Method Selection compound_props Compound Properties (Volatility, Thermal Stability, Polarity) hplc HPLC compound_props->hplc Non-volatile, Thermally Labile gc GC-MS compound_props->gc Volatile, Thermally Stable analysis_needs Analytical Needs (Speed, Sensitivity, Resolution) analysis_needs->hplc Robust, Routine Analysis uplc UPLC analysis_needs->uplc High Throughput, High Sensitivity sfc SFC analysis_needs->sfc Green Chemistry, Chiral Separation

Key factors influencing the choice of analytical technique.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Brominated Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of innovation. This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of brominated pyrazolopyridine compounds, a class of molecules with significant potential in medicinal chemistry. By presenting experimental data and detailed protocols, we aim to equip you with the knowledge to select the most effective analytical strategies for your research.

The introduction of a bromine atom into the pyrazolopyridine scaffold can significantly influence a molecule's physicochemical properties and biological activity. Mass spectrometry stands as a pivotal tool for confirming the successful incorporation of bromine and for elucidating the overall structure of these compounds. This guide will delve into the nuances of different ionization techniques and mass analysis methods, offering a comparative perspective to aid in methodological selection.

At the Crossroads of Ionization: A Head-to-Head Comparison

The choice of ionization technique is paramount in mass spectrometry, directly impacting the type of information obtained. For brominated pyrazolopyridine compounds, the two most common methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, high-energy ionization technique that often leads to extensive fragmentation of the analyte molecule. This "hard" ionization provides a detailed fragmentation pattern, which can be invaluable for structural elucidation, akin to a molecular fingerprint.

A key characteristic in the EI mass spectra of brominated compounds is the presence of a distinctive isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, immediately signaling the presence of a single bromine atom.

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization technique that typically results in minimal fragmentation. This method is particularly well-suited for generating intact protonated molecules ([M+H]⁺), providing clear information about the molecular weight of the compound. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, offering a more targeted approach to structural analysis compared to the widespread fragmentation seen in EI.

The following table summarizes the key differences and typical applications of EI and ESI for the analysis of brominated pyrazolopyridine compounds:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (typically 70 eV)Low
Fragmentation ExtensiveMinimal (in single MS mode)
Primary Ion Observed Molecular Ion ([M]⁺•)Protonated Molecule ([M+H]⁺)
Key Information Detailed fragmentation pattern, structural fingerprintMolecular weight confirmation, targeted fragmentation (with MS/MS)
Typical Coupling Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Best Suited For Volatile and thermally stable compoundsNon-volatile and thermally labile compounds

Deciphering the Fragments: A Glimpse into Fragmentation Patterns

The way a brominated pyrazolopyridine molecule breaks apart under mass spectrometric conditions provides crucial clues to its structure. While specific fragmentation patterns are unique to each molecule, some general trends can be observed.

Under EI conditions, common fragmentation pathways for heterocyclic compounds include the loss of small neutral molecules such as HCN, as well as cleavage of the pyrazole or pyridine rings. The presence of bromine will be evident in the isotopic patterns of the fragment ions containing the halogen.

In ESI-MS/MS, the fragmentation of the protonated molecule can be systematically studied. The collision-induced dissociation (CID) process can be controlled to induce specific bond cleavages, allowing for a more detailed mapping of the molecular structure.

The following table presents hypothetical but representative fragmentation data for a generic brominated pyrazolopyridine, illustrating the type of information that can be obtained from different mass spectrometry experiments.

Ionization MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Putative Neutral Loss
EI [M]⁺•[M-Br]⁺Br•
[M-HCN]⁺•HCN
Various ring fragments-
ESI-MS/MS [M+H]⁺[M+H-HBr]⁺HBr
[M+H-C₂H₂N₂]⁺Pyrazole ring fragment
Other diagnostic fragments-

Experimental Corner: Protocols for Analysis

To ensure reproducible and reliable results, adherence to well-defined experimental protocols is essential. Below are generalized methodologies for the analysis of brominated pyrazolopyridine compounds using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for volatile and thermally stable brominated pyrazolopyridines.

  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is versatile and can be applied to a wider range of brominated pyrazolopyridines, including those that are less volatile or thermally sensitive.

  • Sample Preparation: Dissolve the compound in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Further dilute to the µg/mL or ng/mL range as needed.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • Acquisition Mode: Product ion scan of the protonated molecule ([M+H]⁺). Optimize collision energy for each compound to achieve optimal fragmentation.

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines a typical experimental workflow for the mass spectrometry analysis of brominated pyrazolopyridine compounds.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_gcms GC-MS (EI) cluster_lcmsms LC-MS/MS (ESI) cluster_data_analysis Data Analysis Compound Brominated Pyrazolopyridine Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution GC_Separation GC Separation Dilution->GC_Separation Volatile Compounds LC_Separation LC Separation Dilution->LC_Separation Wide Range of Compounds EI_Ionization EI Ionization GC_Separation->EI_Ionization Mass_Analyzer_GC Mass Analyzer EI_Ionization->Mass_Analyzer_GC Data_Acquisition Data Acquisition Mass_Analyzer_GC->Data_Acquisition ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization Mass_Analyzer_LC Mass Analyzer (MS1) ESI_Ionization->Mass_Analyzer_LC CID Collision-Induced Dissociation (CID) Mass_Analyzer_LC->CID Mass_Analyzer_MSMS Mass Analyzer (MS2) CID->Mass_Analyzer_MSMS Mass_Analyzer_MSMS->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

A general workflow for the mass spectrometry analysis of brominated pyrazolopyridine compounds.

Beyond Mass Spectrometry: Alternative and Complementary Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of brominated pyrazolopyridine compounds often benefits from the application of orthogonal analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule, making it indispensable for unambiguous structure determination. ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms, while specialized techniques like HMBC and HSQC can reveal long-range correlations. For brominated compounds, the electron-withdrawing effect of the bromine atom can cause characteristic shifts in the NMR signals of nearby protons and carbons.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the absolute three-dimensional structure of the molecule, offering the most definitive structural proof. This technique is particularly valuable for confirming the regiochemistry of bromination and the overall molecular conformation.

  • UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy can provide information about the electronic transitions within the molecule. The presence of the pyrazolopyridine chromophore and the influence of the bromine substituent will affect the absorption spectrum, which can be useful for characterization and quantification.

  • Elemental Analysis: This technique determines the elemental composition of a compound, providing the percentage of each element present. For a brominated pyrazolopyridine, elemental analysis can confirm the presence and relative amount of bromine, carbon, hydrogen, and nitrogen, which is crucial for verifying the molecular formula.

The following table provides a comparative overview of these techniques:

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed atomic connectivity and chemical environment.Unambiguous structure elucidation.Requires larger sample amounts; can be complex to interpret.
X-ray Crystallography Absolute 3D molecular structure.Definitive structural proof.Requires a suitable single crystal.
UV-Vis Spectroscopy Electronic transitions and conjugation.Simple, rapid, and good for quantification.Provides limited structural information.
Elemental Analysis Elemental composition and empirical formula.Confirms molecular formula.Does not provide structural information.

A Comparative Guide to the Synthetic Utility of 3-Bromo-1H-pyrazolo[3,4-b]pyridine versus Other Heteroaryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, heteroaryl bromides serve as versatile handles for the introduction of molecular complexity through cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of 3-bromo-1H-pyrazolo[3,4-b]pyridine with other common heteroaryl bromides, namely 3-bromopyridine, 2-bromopyrimidine, and 2-bromopyrazine. The focus is on their performance in three of the most powerful and widely used transformations in drug discovery: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Introduction to this compound

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1][2] Its resemblance to the purine nucleus allows it to function as a versatile hinge-binding motif in the ATP-binding site of numerous kinases. Consequently, derivatives of this scaffold have been extensively explored as inhibitors of targets such as Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.[3][4] this compound is a key intermediate in the synthesis of these complex molecules, with the bromine atom at the C3 position providing a reactive site for the introduction of various substituents.

Comparative Performance in Cross-Coupling Reactions

The reactivity of heteroaryl bromides in palladium-catalyzed cross-coupling reactions is influenced by a combination of factors, including the electron-deficient nature of the aromatic ring, the position of the bromine atom relative to the heteroatoms, and the potential for the heteroatoms to coordinate to and inhibit the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The following table summarizes the performance of this compound and other heteroaryl bromides in this reaction. Data for this compound is based on a closely related 3-iodo analogue, which is expected to have similar or higher reactivity.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

Heteroaryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Iodo-1H-pyrazolo[3,4-b]pyridine derivative[1]Arylboronic acidPd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane/H₂O60~70-90
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/EtOH/H₂O8085
2-BromopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8592
2-BromopyrazinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane10088

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The table below compares the reactivity of the selected heteroaryl bromides in this transformation. Data for the pyrazolo[3,4-b]pyridine scaffold is derived from a 5-bromo analogue, which provides a good indication of the scaffold's general reactivity in this coupling.[5]

Table 2: Comparative Yields in Buchwald-Hartwig Amination

Heteroaryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
5-Bromo-1H-pyrazolo[3,4-b]pyridine derivative[5]ArylaminePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane110~60-80
3-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene10095
2-BromopyrimidinePiperidinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH10078
2-BromopyrazineAnilinePd(OAc)₂ / RuPhosNaOtBuToluene9091

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Sonogashira Coupling

Table 3: Comparative Yields in Sonogashira Coupling

Heteroaryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative[6]ArylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80~70-90
3-BromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF6088
2-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6575
2-BromopyrazinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF8082

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Heteroaryl Bromide
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv) under an inert atmosphere.

  • Reagent Addition: Add the heteroaryl bromide (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling of a Heteroaryl Bromide
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the heteroaryl bromide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or THF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (typically 50-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Applications in Drug Discovery

The 1H-pyrazolo[3,4-b]pyridine scaffold is a key component of numerous kinase inhibitors. Understanding the signaling pathways in which these targets are involved is crucial for drug development professionals.

G Representative Kinase Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., TRKA) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3->Transcription Factors Translocates to Nucleus Pyrazolo[3,4-b]pyridine\nInhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine\nInhibitor->RTK Inhibits Pyrazolo[3,4-b]pyridine\nInhibitor->TBK1 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. PAMPs/DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors PAMPs/DAMPs->PRRs Activate PRRs->TBK1

Caption: A simplified diagram of kinase signaling pathways (e.g., MAPK and PI3K/AKT) and innate immune signaling (TBK1) targeted by 1H-pyrazolo[3,4-b]pyridine-based inhibitors.

Derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully developed as inhibitors of TRK kinases, which are key drivers in certain cancers. TRK activation by neurotrophins leads to the downstream activation of the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT signaling pathways, promoting cell proliferation and survival.[6] Similarly, TBK1 is a crucial kinase in the innate immune response, and its aberrant activation has been linked to autoimmune diseases and cancer.[7][8] The ability of the pyrazolo[3,4-b]pyridine scaffold to effectively target these kinases underscores its importance in drug discovery.

G General Experimental Workflow for Cross-Coupling start Start reagents Combine Heteroaryl Bromide, Coupling Partner, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup Quench and Perform Aqueous Work-up monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. Its reactivity in key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is comparable to, and in some cases potentially superior to, other common heteroaryl bromides. The electron-deficient nature of the pyrazolopyridine ring system generally activates the C-Br bond towards oxidative addition. While catalyst inhibition by the pyridine nitrogen can be a concern with some heteroaryl bromides, the pyrazolo[3,4-b]pyridine scaffold appears to be a good substrate for these transformations, leading to high yields of the desired products under appropriate conditions. The choice of heteroaryl bromide for a particular synthetic campaign will ultimately depend on the specific target molecule, the desired substitution pattern, and the cost and availability of the starting materials. However, the data presented in this guide demonstrates that this compound is a highly versatile and synthetically useful intermediate for drug discovery and development.

G Relative Reactivity of Heteroaryl Bromides in Pd-Catalyzed Cross-Coupling cluster_reactivity General Reactivity Trend cluster_heterocycles Heteroaryl Bromides High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Lower Reactivity Lower Reactivity Pyrazolo_Pyridine This compound Pyrazolo_Pyridine->High Reactivity Generally High (Electron Deficient) Pyrazine 2-Bromopyrazine Pyrazine->High Reactivity Electron Deficient Pyrimidine 2-Bromopyrimidine Pyrimidine->High Reactivity Electron Deficient Pyridine 3-Bromopyridine Pyridine->Moderate Reactivity Less Electron Deficient than Diazines

Caption: A logical diagram illustrating the general reactivity trends of the compared heteroaryl bromides in palladium-catalyzed cross-coupling reactions.

References

Illuminating the Scaffold: A Comparative Guide to the Structural Confirmation of Novel Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a novel compound's structure is a critical, non-negotiable step. This guide provides a comparative overview of the experimental methodologies and data used to unequivocally determine the structure of newly synthesized pyrazolo[3,4-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry.

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system, forming the foundation of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise arrangement of atoms within this scaffold and the nature of its substituents are paramount to its therapeutic efficacy and safety profile. This guide outlines the key analytical techniques and presents comparative data to aid researchers in this crucial phase of drug discovery.

Spectroscopic Elucidation: The First Line of Evidence

Spectroscopic techniques are fundamental in piecing together the molecular puzzle. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for determining the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR: The chemical shifts, splitting patterns (multiplicity), and integration of proton signals are used to identify the number and types of protons and their neighboring atoms. For the pyrazolo[3,4-b]pyridine scaffold, characteristic signals in the aromatic region help confirm the formation of the fused ring system.[1] For instance, the appearance of singlets for the H-3 proton of the pyrazole ring and the H-5 proton of the pyridine ring are indicative of the successful cyclization.[1]

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of carbons in the pyrazole and pyridine rings, as well as any substituent groups.[3]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the molecular formula of a newly synthesized compound.[4]

Table 1: Comparative Spectroscopic Data for Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺Reference
Compound A 8.48 (s, 1H, H-5), 7.26 (s, 1H, H-3), 2.87 (s, 3H, CH₃)150.2, 145.8, 142.1, 135.5, 129.8, 128.7, 120.3, 115.6, 21.4Calculated: 276.1501, Found: 276.1504[1]
Compound B 8.64 (dd, 1H), 7.89 (dd, 1H), 7.24 (m, 1H)148.9, 143.2, 131.5, 128.9, 118.7, 110.1Calculated: 245.9657, Found: 245.9652[5]
Compound C 8.94 (s, 1H), 9.38 (s, 1H), 2.74 (s, 3H, CH₃), 1.68 (s, 6H, 2xCH₃)162.1, 155.4, 148.7, 141.2, 130.5, 128.9, 125.6, 121.3, 52.8, 28.7, 24.5-[6]

Note: The specific chemical shifts will vary depending on the substitution pattern and the solvent used.

Definitive Structural Confirmation: X-ray Crystallography

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in a molecule.[7][8][9] This technique is invaluable for determining bond lengths, bond angles, and the overall conformation of the molecule, leaving no doubt as to its structure. The crystal structures of several pyrazolo[3,4-b]pyridine derivatives have been successfully determined, providing a solid foundation for understanding their structure-activity relationships.[7][8][9]

Experimental Protocols

Below are generalized methodologies for the key experiments used in the structural confirmation of novel pyrazolo[3,4-b]pyridine compounds.

General Procedure for Synthesis and Purification

The synthesis of pyrazolo[3,4-b]pyridines often involves the cyclization of a 5-aminopyrazole with a suitable three-carbon synthon, such as an α,β-unsaturated ketone or a 1,3-diketone.[1][10] The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving good yields and purity.

G cluster_synthesis Synthesis Workflow 5-Aminopyrazole 5-Aminopyrazole Reaction Cyclization Reaction (e.g., with catalyst) 5-Aminopyrazole->Reaction Three-Carbon_Synthon α,β-Unsaturated Ketone or 1,3-Diketone Three-Carbon_Synthon->Reaction Crude_Product Crude Pyrazolo[3,4-b]pyridine Reaction->Crude_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Product->Purification Pure_Compound Pure Pyrazolo[3,4-b]pyridine Purification->Pure_Compound

Caption: A generalized workflow for the synthesis and purification of pyrazolo[3,4-b]pyridine compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective protons and carbons of the molecule.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion with high accuracy.

  • Data Analysis: Compare the experimentally determined exact mass to the calculated exact mass for the proposed molecular formula to confirm the elemental composition.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

  • Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Comparative Performance in Biological Assays

The ultimate goal of synthesizing novel compounds is often to identify new therapeutic agents. Therefore, comparing the biological activity of newly synthesized pyrazolo[3,4-b]pyridines against existing standards or alternative compounds is crucial.

Table 2: Comparative Biological Activity of Novel Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTargetAssay TypeIC₅₀ / MIC (µM)Standard DrugIC₅₀ / MIC (µM) of StandardReference
Compound 8 Mycobacterium tuberculosisMicroplate Alamar Blue Assay3.12Isoniazid0.05[7]
Compound 14 Mycobacterium tuberculosisMicroplate Alamar Blue Assay12.5Isoniazid0.05[7]
Compound 6n Tubulin PolymerizationIn vitro assay1.8Combretastatin A-41.2[11]
Compound 7b Fusarium oxysporumBroth Macrodilution0.98Amphotericin B0.03-0.98[12]
Compound 15y TBK1 KinaseIn vitro kinase assay0.0002BX7950.0071[13]

The data clearly indicates that novel pyrazolo[3,4-b]pyridine derivatives can exhibit potent biological activities, in some cases comparable or even superior to existing drugs. For instance, compound 15y demonstrates significantly higher potency as a TBK1 inhibitor compared to the known inhibitor BX795.[13]

Signaling Pathway and Mechanism of Action

Understanding the mechanism by which a compound exerts its biological effect is a key aspect of drug development. For example, some pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial enzyme in innate immunity signaling pathways.

cluster_pathway Simplified TBK1 Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs Receptors PRRs (e.g., TLRs, RLRs) PAMPs_DAMPs->Receptors Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 Nucleus Nucleus IRF3_P->Nucleus Translocation IFN_genes Type I IFN Genes Nucleus->IFN_genes Transcription Compound_15y Pyrazolo[3,4-b]pyridine Inhibitor (e.g., 15y) Compound_15y->TBK1

Caption: Inhibition of the TBK1 signaling pathway by a novel pyrazolo[3,4-b]pyridine derivative.

This guide provides a framework for the systematic and rigorous confirmation of the structure of novel pyrazolo[3,4-b]pyridine compounds. By employing a combination of spectroscopic techniques, X-ray crystallography, and biological assays, researchers can confidently establish the identity and potential of these promising molecules for future therapeutic applications.

References

in vitro ADME properties of 3-bromo-1H-pyrazolo[3,4-b]pyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro ADME Properties of 3-bromo-1H-pyrazolo[3,4-b]pyridine-based Inhibitors

For researchers and scientists engaged in drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is paramount. This guide provides a comparative overview of the in vitro ADME characteristics of this compound-based inhibitors, a scaffold of significant interest in kinase inhibitor discovery. Due to the limited availability of a comprehensive public dataset for a series of this compound analogs, this guide utilizes data from a closely related series of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors to illustrate the typical ADME profiles and comparative data presentation.[1][2] This approach provides a relevant and instructive framework for researchers working with the specified scaffold.

Data Presentation: Comparative In Vitro ADME Properties

The following tables summarize key in vitro ADME parameters for a representative set of pyrazolo-pyrimidine-based inhibitors. These parameters are crucial for predicting the pharmacokinetic behavior of drug candidates.

Table 1: Metabolic Stability of Pyrazolo-pyrimidine Derivatives in Human Liver Microsomes

Compound IDHalf-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
1 4530.8
2 > 60< 23.1
3 3836.5
4 5226.7
5 > 60< 23.1

Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives to serve as a representative example.[1][2]

Table 2: Permeability of Pyrazolo-pyrimidine Derivatives (PAMPA)

Compound IDPapp (x 10⁻⁶ cm/s)Permeability Classification
1 12.5High
2 15.2High
3 9.8Moderate
4 18.1High
5 16.5High

Data adapted from a study on pyrazolo[3,4-d]pyrimidine derivatives to serve as a representative example.[1][2] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption of compounds.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • Incubation Mixture Preparation: A stock solution of the test compound (typically 1 mM in DMSO) is prepared. The final incubation mixture contains the test compound (1 µM), human liver microsomes (0.5 mg/mL), and NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C. Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in the collected aliquots is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the rate constant of metabolism (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated based on the half-life and the microsomal protein concentration.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, mimicking the intestinal barrier.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Solution Preparation: A stock solution of the test compound is diluted in a buffer at a specific pH (e.g., pH 7.4 for intestinal simulation) to prepare the donor solution.

  • Assay Setup: The donor solution is added to the wells of the filter plate (donor compartment). The plate is then placed in a receiver plate containing buffer (acceptor compartment).

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Sample Analysis: After incubation, the concentrations of the compound in both the donor and acceptor compartments are determined, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × Time)) × -ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for determining metabolic stability in liver microsomes.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound Test Compound Stock (in DMSO) IncubationMix Prepare Incubation Mixture (Compound, HLM, Buffer) Compound->IncubationMix HLM Human Liver Microsomes HLM->IncubationMix NADPH NADPH Regenerating System StartReaction Initiate Reaction with NADPH Incubate at 37°C NADPH->StartReaction Buffer Phosphate Buffer (pH 7.4) Buffer->IncubationMix IncubationMix->StartReaction Timepoints Collect Aliquots at Time Points (0-60 min) StartReaction->Timepoints Quench Quench Reaction with Cold Acetonitrile + IS Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS DataAnalysis Calculate t½ and CLint LCMS->DataAnalysis

Caption: Workflow for In Vitro Metabolic Stability Assay.

References

Unveiling the Selectivity of 3-Bromo-1H-pyrazolo[3,4-b]pyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the selectivity profiles of kinase inhibitors derived from the promising 3-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. Through a comprehensive review of published experimental data, this document compares the performance of these novel inhibitors against various kinase targets and established drugs, offering valuable insights for the development of next-generation targeted therapies.

This guide summarizes quantitative data in structured tables, details the experimental methodologies for key assays, and presents signaling pathways and experimental workflows through clear visualizations to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Targeting the Tropomyosin Receptor Kinase (TRK) Family

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their inhibitory activity against TRK kinases. Notably, compounds C03, C09, and C10 have emerged as potent pan-TRK inhibitors.[1] Their selectivity has been profiled against a panel of other kinases, revealing their potential for targeted therapy.

Comparative Selectivity Profile of TRK Inhibitors
CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)FAK IC50 (nM)PAK4 IC50 (nM)PLK4 IC50 (nM)Reference CompoundTargetIC50 (nM)
C03 56-->1000>1000>1000LarotrectinibTRK (pan)<20[1]
C09 57-->1000>1000>1000EntrectinibTRKA/B/C1/3/5[1]
C10 26-->1000>1000>1000ALK12[1]
ROS17[1]

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency. Data for C03, C09, and C10 are from in vitro enzyme activity assays.[1]

Experimental Protocol: In Vitro TRK Kinase Inhibition Assay

The inhibitory activity of the compounds against TRK kinases was determined using a radiometric kinase assay. The protocol involves the following steps:

  • Reaction Setup: The kinase reaction is initiated by mixing the purified TRK enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a reaction buffer containing ATP and [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the kinase.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: In Vitro Kinase Assay prep Prepare serial dilutions of Inhibitor-X mix Mix kinase, substrate, [γ-³³P]ATP, and inhibitor prep->mix incubate Incubate at 30°C mix->incubate spot Spot onto phosphocellulose paper incubate->spot wash Wash to remove unreacted [γ-³³P]ATP spot->wash quantify Quantify radioactivity wash->quantify analyze Calculate IC50 quantify->analyze

Experimental Workflow for a Radiometric Kinase Assay.

TRK Signaling Pathway

Tropomyosin receptor kinases are activated by neurotrophins, leading to the activation of several downstream signaling pathways that are crucial for neuronal survival, differentiation, and function.[2][3][4] Dysregulation of TRK signaling is implicated in various cancers.

G cluster_pathway TRK Signaling Pathway Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK Ras Ras TRK->Ras PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway PKC_pathway PKC Pathway PLCG->PKC_pathway Survival Cell Survival & Proliferation MAPK_pathway->Survival Akt_pathway->Survival Differentiation Neuronal Differentiation PKC_pathway->Differentiation

Simplified TRK Signaling Pathway.

Targeting Fibroblast Growth Factor Receptors (FGFR)

A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective inhibitors of FGFR kinases.[5] Compound 7n from this series has demonstrated significant antitumor activity in preclinical models.

Comparative Selectivity Profile of FGFR Inhibitors
CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)VEGFR2 IC50 (nM)Reference CompoundTargetIC50 (nM)
7n 0.90.72.052.7422.7AZD4547FGFR1/2/30.2/2.5/1.9
VEGFR224

IC50 values were determined using in vitro enzymatic assays. The data for compound 7n highlights its high selectivity for FGFR1-3 over VEGFR2.[5]

FGFR Signaling Pathway

Fibroblast growth factor receptors regulate a wide array of cellular processes, including proliferation, survival, and migration.[6][7] Aberrant FGFR signaling is a known driver in various cancers.

G cluster_pathway FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS Ras Ras SOS->Ras MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt Pathway PI3K->Akt Akt->Proliferation PKC PKC Pathway PLCG->PKC PKC->Proliferation

Key FGFR Signaling Cascades.

Targeting Anaplastic Lymphoma Kinase (ALK)

Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives that are potent inhibitors of both wild-type and mutant forms of ALK, a key oncogenic driver in non-small cell lung cancer (NSCLC). Compound 10g has shown exceptional activity against the crizotinib-resistant ALK-L1196M mutant.

Comparative Selectivity Profile of ALK Inhibitors
CompoundALK-wt IC50 (nM)ALK-L1196M IC50 (nM)ROS1 IC50 (nM)c-Met IC50 (nM)Reference CompoundTargetIC50 (nM)
10g <0.5<0.5<0.5>1000CrizotinibALK24
ROS113
c-Met8

IC50 values were determined by a radiometric kinase assay. Compound 10g demonstrates potent inhibition of ALK and ROS1 with excellent selectivity over c-Met.

ALK Signaling Pathway

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated by genetic alterations, drives cancer cell proliferation and survival through downstream pathways such as RAS-MAPK, JAK-STAT, and PI3K-AKT.[8][9][10][11]

G cluster_pathway ALK Signaling Pathway ALK ALK RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Survival Cell Survival PI3K_AKT->Survival

Major ALK Downstream Signaling Pathways.

Targeting TANK-Binding Kinase 1 (TBK1)

A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent inhibitors of TBK1, a key regulator of innate immunity.[12] Compound 15y stands out with an exceptionally low IC50 value and has been shown to effectively inhibit the TBK1 downstream IFN signaling pathway.[12]

Comparative Selectivity Profile of TBK1 Inhibitors
CompoundTBK1 IC50 (nM)IKKε IC50 (nM)Reference CompoundTargetIC50 (nM)
15y 0.2-BX795TBK16
IKKε640
MRT67307TBK119
IKKε160

IC50 values were determined by in vitro kinase assays. Compound 15y shows remarkable potency against TBK1.[12]

TBK1 Signaling Pathway

TBK1 plays a crucial role in the innate immune response by phosphorylating and activating transcription factors like IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[13][14][15][16]

G cluster_pathway TBK1 Signaling Pathway PRR Pattern Recognition Receptors (e.g., cGAS, RIG-I) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IFN Type I Interferon Production IRF3->IFN Inflammation Inflammatory Cytokines NFkB->Inflammation

TBK1 in Innate Immune Signaling.

Targeting Cyclin-Dependent Kinase 1 (CDK1)

Derivatives of pyrazolo[3,4-b]pyridine have also been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle.

CDK1 Signaling Pathway

CDK1, in complex with Cyclin B, is a key driver of the G2/M transition in the cell cycle.[17][18][19] Its activity is tightly regulated to ensure proper cell division.

G cluster_pathway CDK1 in Cell Cycle Progression G2 G2 Phase CyclinB_CDK1 Cyclin B / CDK1 Complex G2->CyclinB_CDK1 M M Phase (Mitosis) CyclinB_CDK1->M Progression Cell Cycle Progression M->Progression

Role of CDK1 in the G2/M Transition.

Targeting Topoisomerase IIα

Interestingly, the 1H-pyrazolo[3,4-b]pyridine scaffold has also yielded inhibitors of Topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.

Topoisomerase IIα Mechanism of Action

Topoisomerase IIα resolves DNA tangles by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through.[20][21][22] The enzyme then re-ligates the broken DNA.

G cluster_pathway Topoisomerase IIα Catalytic Cycle bind_G Binds to G-segment DNA bind_T Binds to T-segment DNA bind_G->bind_T cleave_G Cleaves G-segment bind_T->cleave_G pass_T Passes T-segment through break cleave_G->pass_T religate_G Re-ligates G-segment pass_T->religate_G release Releases DNA religate_G->release

Simplified Mechanism of Topoisomerase IIα.

Conclusion

The this compound scaffold has proven to be a versatile platform for the design of potent and selective kinase inhibitors targeting a diverse range of kinases implicated in cancer and other diseases. The compounds highlighted in this guide demonstrate promising activity and selectivity profiles, warranting further investigation and optimization in the pursuit of novel therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery.

References

Safety Operating Guide

Safe Disposal of 3-bromo-1H-pyrazolo[3,4-b]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential safety and logistical information for the proper disposal of 3-bromo-1H-pyrazolo[3,4-b]pyridine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure its safe disposal. This compound is classified as acutely toxic if swallowed, warranting careful handling and disposal in accordance with institutional and local regulations.

Pre-Disposal and Handling

Before beginning any disposal procedure, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Use only in a well-ventilated area or under a chemical fume hood.

Spill Management

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels. The absorbed material should then be collected and placed into a designated, labeled container for hazardous waste.

Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step-by-Step Disposal Guide:

  • Segregation: Ensure that waste this compound is not mixed with other incompatible waste streams.

  • Containerization: Place the waste material, including any contaminated absorbents or disposable equipment, into a clearly labeled, sealable, and chemically compatible container. The label should prominently display "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of disposal.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal ppe Wear appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill absorb Absorb with inert material spill->absorb Yes containerize_waste Place waste in a labeled hazardous waste container spill->containerize_waste No containerize_spill Place in labeled hazardous waste container absorb->containerize_spill store Store container in designated hazardous waste area containerize_spill->store containerize_waste->store contact_ehs Contact EHS or licensed waste disposal contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling 3-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 3-bromo-1H-pyrazolo[3,4-b]pyridine.

This document provides crucial safety and logistical information for the proper handling of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact. The following procedures are based on available safety data for the compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Face Protection Face shieldRecommended when there is a risk of splashing or aerosol generation.
Body Protection Laboratory coatA flame-retardant lab coat is advised.
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area. If dusts or aerosols may be generated, a respirator is necessary.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect storage Store in a Cool, Dry, Well-Ventilated Area inspect->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Material Carefully fume_hood->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving waste_collection Collect Waste in a Labeled, Sealed Container dissolving->waste_collection disposal_protocol Follow Institutional Chemical Waste Disposal Protocol waste_collection->disposal_protocol

Figure 1. Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a designated, labeled, and sealed hazardous waste container. Dispose of through a licensed chemical waste disposal company. Do not dispose of down the drain.
Contaminated Materials (e.g., gloves, weigh paper) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional guidelines.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse and dispose of as solid waste, following local regulations.

Experimental Protocols: Key Safety Measures

When incorporating this compound into experimental workflows, the following safety protocols must be strictly followed:

  • Engineering Controls : All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Response : In case of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE, including respiratory protection, and clean the spill using an absorbent material. Collect the contaminated material in a sealed container for hazardous waste disposal.

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-bromo-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.